Product packaging for Carvedilol Phosphate(Cat. No.:CAS No. 610309-89-2)

Carvedilol Phosphate

Cat. No.: B1246202
CAS No.: 610309-89-2
M. Wt: 1027.0 g/mol
InChI Key: LHNYXTULDSJZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carvedilol Phosphate is the phosphate salt form of carvedilol, a racemic mixture and adrenergic blocking agent with antihypertensive activity and devoid of intrinsic sympathomimetic activity. The S enantiomer of carvedilol nonselectively binds to and blocks beta-adrenergic receptors, thereby exerting negative inotropic and chronotropic effects, and leading to a reduction in cardiac output. In addition, both enantiomers of carvedilol bind to and block alpha 1-adrenergic receptors, thereby causing vasodilation and reducing peripheral vascular resistance.
See also: Carvedilol (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H60N4O17P2 B1246202 Carvedilol Phosphate CAS No. 610309-89-2

Properties

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C24H26N2O4.2H3O4P.H2O/c2*1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;2*1-5(2,3)4;/h2*2-12,17,25-27H,13-16H2,1H3;2*(H3,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNYXTULDSJZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H60N4O17P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976535
Record name Carvedilol phosphate hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1027.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610309-89-2
Record name Carvedilol phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610309892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carvedilol phosphate hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2RS)-1-(9H-CARBAZOL-4-YLOXY)-3-[[2-(2-METHOXYPHENOXY)ETHYL] AMINO]PROPAN-2-OL PHOSPHATE SALT (1:1) HEMIHYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARVEDILOL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQT531S367
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Contextualization Within Pharmaceutical Sciences Research

In the realm of pharmaceutical sciences, carvedilol (B1668590) phosphate (B84403) is recognized for its dual adrenergic blockade, which contributes to its efficacy in managing hypertension and heart failure. japsr.inpatsnap.com Research in this field often centers on enhancing the therapeutic profile of carvedilol. A significant area of investigation has been the development of modified-release dosage forms to improve patient compliance and provide more stable plasma concentrations. crpsonline.comamazonaws.comwisdomlib.org

Carvedilol phosphate is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. amazonaws.com This classification has driven much of the formulation research, as improving its poor aqueous solubility is key to enhancing its dissolution rate and, consequently, its bioavailability. researchgate.netbioline.org.br The phosphate salt of carvedilol was specifically developed to improve upon the aqueous solubility and chemical stability of the original carvedilol free base. bioline.org.br

Furthermore, the stereoselective metabolism of carvedilol, where the R(+) and S(-) enantiomers exhibit different metabolic pathways and rates, presents another layer of complexity and a rich area for pharmacokinetic and pharmacogenetic research. fda.gov The S(-) enantiomer is responsible for both beta and alpha-1 adrenoceptor blocking, while the R(+) enantiomer primarily blocks the alpha-1 adrenoceptor. drugbank.com

Evolution of Research Focus on Carvedilol Phosphate

The research trajectory for carvedilol (B1668590) phosphate (B84403) has evolved significantly since its inception. Initial studies logically centered on its synthesis, fundamental physicochemical characterization, and the elucidation of its pharmacological mechanism of action. patsnap.com This foundational work established its role as a vasodilating beta-blocker with antioxidant properties. patsnap.comdrugbank.com

Subsequently, the focus of research shifted towards optimizing its delivery and performance in a clinical setting. This led to a wave of studies on formulation development, particularly extended-release and controlled-release technologies. amazonaws.comwisdomlib.orgresearchgate.netijpba.in The objective of these investigations was to prolong the drug's therapeutic effect, reduce dosing frequency, and minimize fluctuations in plasma drug levels. crpsonline.comwisdomlib.org Research into gastro-retentive drug delivery systems (GRDDS), such as floating tablets, has been a notable area of exploration, aiming to increase the drug's residence time in the stomach where it has better solubility. crpsonline.comresearchgate.netinnovareacademics.in

More recent research has delved into the solid-state properties of carvedilol phosphate, with a particular emphasis on polymorphism. researchgate.netnih.govresearchgate.net Polymorphs are different crystalline forms of the same compound that can have different physicochemical properties, including solubility and stability. researchgate.net Studies have identified and characterized different polymorphic forms of carvedilol salts, investigating their potential to enhance solubility and dissolution. researchgate.netresearchgate.net The creation and characterization of amorphous forms of this compound have also been explored as a strategy to improve its dissolution profile. nih.gov Additionally, contemporary research has focused on the development of sophisticated analytical methods for the detection and quantification of potential genotoxic impurities in the this compound active pharmaceutical ingredient (API). nih.gov

Methodological Approaches in Carvedilol Phosphate Research

Established Synthetic Routes for this compound

The synthesis of Carvedilol, the precursor to this compound, has been approached through various routes, each with distinct advantages and challenges related to yield, purity, and scalability. The final step in producing this compound involves reacting the Carvedilol base with phosphoric acid, often in a solvent like ethanol (B145695) or acetone (B3395972)/water, to precipitate the desired salt. jetir.orggoogle.com

Several synthetic pathways for Carvedilol have been established. A predominant and widely reported method involves the condensation of two key intermediates: 4-(2,3-epoxypropoxy)carbazole (B193025) and 2-(2-methoxyphenoxy)ethylamine (B47019). researchgate.netjocpr.com

Route 1: Direct Condensation This common pathway begins with the synthesis of the two primary intermediates. jocpr.com

Synthesis of 4-(2,3-epoxypropoxy)carbazole: 4-hydroxycarbazole (B19958) is reacted with epichlorohydrin (B41342), typically in the presence of a base. jetir.orggoogle.com

Synthesis of 2-(2-methoxyphenoxy)ethylamine: This intermediate is often prepared starting from guiacol. jocpr.com

Final Condensation: 4-(2,3-epoxypropoxy)carbazole is then condensed with 2-(2-methoxyphenoxy)ethylamine in a suitable solvent, such as monoglyme, to yield Carvedilol base. jetir.orgresearchgate.net This route is relatively straightforward but can lead to the formation of dimer impurities. google.com

Route 2: Oxazolidinone Intermediate Pathway To circumvent the formation of certain process-related impurities, an alternative route utilizing an oxazolidinone intermediate has been developed. jetir.orggoogle.com

9H-Carbazole-4-ol reacts with epichlorohydrin to form a glycidyl (B131873) aryl ether. jetir.org

This ether is converted into a 5-substituted-2-oxazolidinone intermediate. jetir.org

The oxazolidinone intermediate is then reacted with 1-(2-chloroethoxy)-2-methoxybenzene (B1598700) and subsequently hydrolyzed under basic conditions to produce Carvedilol. jetir.org This method is noted to avoid the formation of the bis side product, known as Impurity-B. jetir.org

Significant efforts have been directed toward optimizing the synthesis of Carvedilol to enhance yield, improve purity, and ensure industrial applicability.

Impurity Reduction: A primary optimization goal is the reduction of the dimer impurity (Impurity-B). The use of an oxazolidinone intermediate is one successful strategy. jetir.orggoogle.com Another approach involves using a key 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate (B104242) intermediate under weak basic conditions, which also prevents the formation of the bis-impurity. researchgate.net

One-Pot Synthesis: To improve efficiency and reduce operational complexity, one-pot synthesis methods have been developed. google.com One such method involves reacting the epoxy intermediate with an excess of 2-(2-methoxyphenoxy)ethylamine. Without isolating the resulting Carvedilol base, phosphoric acid is added in two sequential steps. The first addition precipitates the excess amine as a phosphate salt, which can be filtered off and recycled, while the second addition precipitates the desired this compound from the filtrate, leading to high purity and yield. google.compatsnap.com

Use of Protecting Groups: The temporary use of protecting groups, such as trimethylsilyl (B98337) groups on the 2-(2-methoxyphenoxy)ethylamine, has been reported to control the reaction with 4-(2,3-epoxypropoxy)carbazole, potentially improving the impurity profile. google.cominnovareacademics.in

Characterization and Control of Synthetic Impurities

The identification and control of impurities in this compound are mandated by regulatory agencies to ensure drug safety and efficacy. clearsynth.com Impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation. researchgate.netinnovareacademics.in

A variety of process-related impurities have been identified in the synthesis of Carvedilol. The European Pharmacopoeia lists several key impurities. researchgate.net Further research has characterized additional impurities arising from the synthesis of the main intermediates. researchgate.netjocpr.com A single stability-indicating HPLC method has been developed to separate up to 19 different process-related and degradation impurities. ijpsonline.com

Impurity NameCommon OriginReference
Carvedilol EP Impurity-ABy-product from N-alkylation of Carvedilol with an epoxy intermediate. researchgate.net
Carvedilol EP Impurity-B (Bis Impurity)Dimer formed from the reaction of one molecule of the amine intermediate with two molecules of the epoxy intermediate. researchgate.net
Carvedilol EP Impurity-CResulting from the use of benzyl-protected amine intermediate. researchgate.net
Carvedilil EP Impurity-DDimerization by-product. researchgate.net
1-(9H-Carbazol-5-yloxy)-3-chloropropan-2-ol (Impurity 1)Intermediate synthesis of 4-(2,3-epoxypropoxy)carbazole. jocpr.com
4-((Oxiran-2-yl)methoxy)-9-((oxiran-2-yl)methyl)-9H-carbazole (Impurity 2)Intermediate synthesis of 4-(2,3-epoxypropoxy)carbazole. jocpr.com
1-(2-chloroethoxy)-2-methoxybenzene (Impurity 5)Intermediate synthesis of 2-(2-methoxyphenoxy)ethylamine. jocpr.com
1,2-bis(2-Methoxyphenoxy)ethane (Impurity 6)Intermediate synthesis of 2-(2-methoxyphenoxy)ethylamine. jocpr.com
bis(2-(2-Methoxyphenoxy)ethyl)amine (Impurity 10)Intermediate synthesis of 2-(2-methoxyphenoxy)ethylamine. jocpr.com

For impurities that are highly polar, volatile, or lack a suitable chromophore for standard HPLC detection, specialized analytical techniques are required. A method involving functional group-specific derivatization coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has been developed for the simultaneous quantification of multiple potential genotoxic impurities (GTIs) in this compound. researchgate.netnih.gov This approach converts the target impurities into derivatives that are more amenable to GC-MS analysis. The multilateral derivatization strategy allows for the targeting of different functional groups (e.g., chloro, hydroxyl, amine) in a single analytical run, enhancing the efficiency of impurity profiling. researchgate.netnih.gov

Genotoxic impurities (GTIs) are of particular concern as they have the potential to damage DNA and are strictly controlled to very low levels. clearsynth.com Several potential GTIs have been identified as relevant to the common synthetic routes of Carvedilol. researchgate.netnih.gov

A GC-MS method was developed and validated according to ICH guidelines for the quantification of five potential GTIs in this compound API. nih.gov The toxicity of these impurities was also examined using in-silico models to assess the potential risk. researchgate.net Additionally, compatibility studies have shown that certain excipients, such as hydrogenated castor oil, can cause degradation of the drug substance, potentially forming a genotoxic impurity. fda.gov

Potential Genotoxic Impurity (GTI)Limit of Detection (LOD) (µg/g)Limit of Quantification (LOQ) (µg/g)Reference
Epichlorohydrin~0.06~0.17 nih.gov
Hydrazine~0.61~1.80 nih.gov
Phenylhydrazine~0.20~0.60 nih.gov
3-chloro-1,2-propanediol~0.12~0.36 nih.gov
1-(2-chloroethoxy)-2-methoxybenzene~0.08~0.23 nih.gov

Dimer Content Analysis in Synthetic Products

The synthesis of this compound can be complicated by the formation of dimeric impurities. These byproducts arise from the reaction of an intermediate with the already-formed Carvedilol molecule or another intermediate, leading to a molecule of approximately double the mass. The presence of these dimers is a critical quality attribute to control during the manufacturing process, as they can affect the purity, yield, and potentially the safety profile of the final active pharmaceutical ingredient (API).

One of the primary routes for the formation of a significant dimeric impurity, often referred to as Impurity B in pharmacopeial literature, occurs during the condensation of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine. connectjournals.comniscpr.res.in In this step, the secondary amine of the newly formed Carvedilol molecule can react with another molecule of the epoxide (4-(oxiran-2-ylmethoxy)-9H-carbazole), leading to the dimer. connectjournals.com The formation of this impurity is a well-documented challenge in the synthesis of Carvedilol. connectjournals.com

Research into alternative synthetic pathways has been driven, in part, by the need to minimize the formation of this dimer. Some synthetic routes are known to produce a significant amount of this dimeric impurity. For instance, one established process for synthesizing Carvedilol reports the formation of approximately 35-40% of the dimeric impurity (Impurity B) within the reaction mixture. derpharmachemica.com Following isolation and initial purification, the content of this impurity can be reduced, but may still remain at a substantial level of 10-15%. derpharmachemica.com

Another study, detailed in a patent for a Carvedilol preparation process, provides specific quantitative data on the level of a "bis-derivative" (dimer) in the crude product. google.com Through their described synthesis method, the crude Carvedilol was found to contain the bis-derivative at a level of 1.2-1.5 area % as determined by High-Performance Liquid Chromatography (HPLC). google.com This highlights that even with optimized processes, the formation of dimeric impurities remains a factor that requires careful monitoring and control.

To address this, various strategies are employed, such as using an excess of the amine component or modifying the order of reagent addition to favor the desired reaction over dimer formation. connectjournals.com Additionally, alternative synthetic routes have been developed specifically to circumvent the problematic reaction step and avoid the generation of the dimeric impurity. google.com The effective control and analysis of dimer content are therefore essential for ensuring the quality and consistency of this compound production.

The table below summarizes findings from different sources regarding the content of dimeric impurities in Carvedilol synthetic products.

Synthetic Process Reference Impurity Name/Type Point of Analysis Reported Dimer Content Analytical Method
Boehringer Mannheim GmbH innovator processImpurity BIn reaction mixture35-40%Not Specified
Boehringer Mannheim GmbH innovator processImpurity BAfter isolation10-15%Not Specified
US Patent US20060167077A1bis-derivativeCrude Carvedilol1.2-1.5 area %HPLC

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatographic methods form the cornerstone of this compound analysis, offering high-resolution separation and sensitive detection.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely utilized technique for the determination of this compound in both bulk drug and pharmaceutical formulations. researchgate.netscholarsresearchlibrary.com These methods are favored for their simplicity, accuracy, and precision. researchgate.netscholarsresearchlibrary.com

The development and validation of RP-HPLC methods for this compound are performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure their reliability and suitability for routine analysis. scholarsresearchlibrary.comzenodo.orgiajpr.com

Key validation parameters include:

Linearity: RP-HPLC methods demonstrate a linear relationship between the analyte concentration and the detector response over a specified range. For instance, linearity has been established in concentration ranges of 25-150 µg/mL and 20-100 µg/mL with correlation coefficients (r²) consistently approaching 0.999, indicating a strong linear relationship. scholarsresearchlibrary.comzenodo.orgiajpr.com Another study showed linearity in the range of 6.25-37.50 μg/ml. researchgate.net

Precision: This parameter assesses the closeness of agreement among a series of measurements. Method precision is demonstrated by low relative standard deviation (RSD) values, typically less than 2%, for repeatability and intermediate precision. iajpr.comijpsonline.comimpactfactor.org

Accuracy: Accuracy is often determined through recovery studies. For this compound, recovery values are typically found to be high, with one study reporting a mean recovery of 100.1% and another showing 98.96%. iajpr.comresearchgate.net

Robustness: The robustness of a method is its capacity to remain unaffected by small, deliberate variations in method parameters. For this compound analysis, this can involve altering the flow rate or pH of the mobile phase, with RSD values for robustness testing generally below 1.5%. researchgate.netimpactfactor.org

Table 1: Examples of Validated RP-HPLC Method Parameters for Carvedilol Analysis

ParameterResultReference
Linearity Range25-150 µg/mL scholarsresearchlibrary.com
Correlation Coefficient (r²)0.9999 scholarsresearchlibrary.com
Accuracy (% Recovery)98.96% iajpr.com
Precision (%RSD, Repeatability)0.3% iajpr.com
LOD0.8346 µg/mL scholarsresearchlibrary.com
LOQ2.5292 µg/mL scholarsresearchlibrary.com

LOD: Limit of Detection, LOQ: Limit of Quantitation

Stability-indicating methods are crucial for determining the intrinsic stability of this compound and for monitoring the formation of degradation products under various stress conditions. These methods are designed to separate the active ingredient from any potential impurities and degradants. researchgate.netpsu.edu

Forced degradation studies are conducted under conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. impactfactor.orgpsu.edu A developed stability-indicating method must be able to resolve the main Carvedilol peak from all degradation product peaks, with peak purity tests confirming the homogeneity of the Carvedilol peak. psu.edu Successful methods have demonstrated a mass balance of over 98%, confirming their stability-indicating power. psu.edu One study showed that Carvedilol was particularly susceptible to degradation under thermal stress. psu.edu

For applications requiring higher sensitivity, such as the analysis of Carvedilol in biological matrices like human plasma, fluorescence detection coupled with HPLC is employed. nih.govoup.com This technique offers a significant advantage over UV detection due to the native fluorescence of the Carvedilol molecule.

A simple and sensitive HPLC method with fluorescence detection has been developed for quantifying carvedilol in human plasma. nih.gov This method typically involves a single-step liquid-liquid extraction for sample preparation. nih.gov The fluorescence detector is set at specific excitation and emission wavelengths, for instance, 240 nm for excitation and 330 nm for emission, or 280 nm for excitation and 340 nm for emission. nih.govijpsr.com

These methods can achieve very low limits of detection (LOD) and quantification (LOQ). For example, one method reported an LOD of 3.0 ng/mL and an LOQ of 10 ng/mL in human plasma. nih.gov Another study achieved an even lower LOQ of 1 ng/mL. nih.gov The calibration curves for these sensitive methods are linear over ranges such as 10 to 250 ng/mL and 1 to 80 ng/mL. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of trace-level impurities in this compound, particularly potential genotoxic impurities (GTIs). researchgate.netnih.gov

A GC-MS based analytical methodology has been developed for the rapid identification and determination of five potential GTIs in the this compound active pharmaceutical ingredient (API). researchgate.netnih.gov These impurities include epichlorohydrin, hydrazine, phenylhydrazine, 3-chloro-1,2-propanediol, and 1-(2-chloroethoxy)-2-methoxybenzene. researchgate.netnih.gov The method often involves a derivatization step to make the impurities suitable for GC analysis. researchgate.net

The validation of these GC-MS methods as per ICH guidelines demonstrates their high sensitivity and linearity, with LOD and LOQ values in the range of 0.06 to 0.61 µg/g and 0.17 to 1.8 µg/g, respectively. researchgate.netnih.gov The methods also show good percentage recoveries (85.3-109.5%) and relative standard deviations (0.1–4.7%), indicating their suitability for quality control. researchgate.netnih.gov

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic techniques are indispensable for the structural characterization of this compound and for confirming the identity of the compound.

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the Carvedilol molecule. The characteristic peaks of Carvedilol include C-H stretching, C=C stretching, O-H stretching, C-O-C stretching, and C-N stretching vibrations. innovareacademics.in FTIR can also be used to check for interactions between Carvedilol and other substances, such as coformers in co-crystals, by observing shifts in the characteristic peaks. innovareacademics.in

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used to study the thermal properties of this compound, such as its melting point. The pure crystalline form of Carvedilol shows a sharp endothermic peak corresponding to its melting point. innovareacademics.insrce.hr DSC can also be used to confirm the formation of new solid phases, such as co-crystals or amorphous forms, by observing changes in the melting endotherm. innovareacademics.inmdpi.com

Spectrofluorometry: This technique is based on the fluorescent properties of Carvedilol and can be used for its quantitative analysis in pharmaceutical preparations. cumhuriyet.edu.tr The method involves measuring the fluorescence intensity at specific excitation and emission wavelengths (e.g., λexc=285 nm and λem=335 nm). cumhuriyet.edu.tr Spectrofluorometric methods can be validated for parameters like linearity, precision, and accuracy and have been shown to be linear over concentration ranges such as 25-500 ng/mL. cumhuriyet.edu.tr

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and investigate molecular interactions in this compound samples. By analyzing the vibrational spectra of the molecule, researchers can confirm the chemical identity of this compound and detect any interactions with excipients in a formulation.

In several studies, FTIR analysis has been employed to ensure the compatibility of this compound with various polymers and other substances used in drug formulations. innovareacademics.insrce.hrresearchgate.netmendeley.com The principle behind this application is that significant chemical interactions would result in shifts or the appearance of new peaks in the infrared spectrum. For instance, when this compound is formulated into tablets, FTIR is used to confirm that no chemical changes have occurred to the drug molecule due to the presence of excipients. innovareacademics.insrce.hr The absence of new peaks in the FTIR spectra of these formulations indicates a lack of chemical interaction between the drug and the excipients. srce.hr

Research has shown that while the characteristic peaks of this compound are retained in formulations, their intensity might be reduced or the peaks broadened. srce.hrresearchgate.net This phenomenon is often attributed to the physical encapsulation of the drug by a carrier, rather than a chemical reaction. srce.hr Furthermore, FTIR has been instrumental in studying the formation of solid dispersions. For example, the interaction between the O-H group of this compound and the carbonyl group of PVP in a solid dispersion was revealed by a strong broad peak in the 3400-3600 cm⁻¹ region, indicating intermolecular hydrogen bonding. researchgate.net

Key FTIR Spectral Data for this compound and Interactions:

SampleKey Spectral Feature(s)InterpretationReference
This compoundCharacteristic peaksConfirms chemical identity srce.hrresearchgate.net
This compound with ExcipientsNo significant new peaksAbsence of chemical interaction innovareacademics.insrce.hr
This compound Solid Dispersion with PVPStrong, broad peak at 3400-3600 cm⁻¹Intermolecular hydrogen bonding researchgate.net
This compound Solid Dispersion with PVP and AerosilPeak at 1730 cm⁻¹ (C=O of PVP), Broad peak at 1130 cm⁻¹ (Si-O of Aerosil)Presence and interaction of excipients researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative determination of this compound in various samples, including bulk drug and pharmaceutical formulations. sphinxsai.comajrconline.org This method is based on the principle that the drug absorbs light in the UV range, and the amount of light absorbed is directly proportional to its concentration.

The maximum absorbance (λmax) for this compound is consistently reported to be around 241-243 nm in acidic media like 0.1 N HCl or a mixture of methanol and 0.1N HCl. sphinxsai.compharmacophorejournal.comresearchgate.net In a phosphate buffer of pH 6.8, the λmax is observed at 242 nm and also at 284 nm. ajrconline.orgpharmacophorejournal.com This technique has been validated according to ICH guidelines for linearity, precision, and accuracy, demonstrating its suitability for routine quality control analysis. sphinxsai.comresearchgate.net Calibration curves for this compound typically show good correlation coefficients (R² > 0.999), indicating a linear relationship between absorbance and concentration over a specific range. sphinxsai.comajrconline.org

Beyond quantification, UV-Vis spectroscopy is also utilized to study the interaction of this compound with other molecules, such as cyclodextrins. mdpi.com By monitoring changes in the UV-Vis spectrum upon the addition of a potential interacting substance, researchers can determine stability constants and binding ratios, providing insights into the formation of inclusion complexes. mdpi.com

UV-Vis Spectrophotometric Parameters for this compound Analysis:

Solvent/Mediumλmax (nm)Concentration Range (µg/mL)ApplicationReference
Methanol: 0.1N HCl (95:5)2422-12Quantification in bulk and dosage forms sphinxsai.com
0.1 N HCl2425-35Quantification pharmacophorejournal.com
pH 6.8 Phosphate Buffer242, 2845-35, 10-35Quantification ajrconline.orgpharmacophorejournal.com
Distilled water/ethanol absolute (1:1, m/m)2421-16Interaction studies with cyclodextrins mdpi.com

Mass Spectrometry (MS) for Metabolite and Impurity Identification

Mass spectrometry (MS), often coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC), is an indispensable tool for the identification and quantification of metabolites and impurities of this compound. daicelpharmastandards.comnih.govresearchgate.net This highly sensitive technique provides information about the molecular weight and structure of the compounds present in a sample.

LC-MS/MS methods have been developed for the simultaneous quantification of Carvedilol and its metabolites, such as 4-hydroxyphenyl Carvedilol, in human plasma. researchgate.netjocpr.com These methods are crucial for pharmacokinetic studies. For instance, a validated LC-MS/MS method demonstrated a lower limit of quantification of 0.5 ng/mL for Carvedilol and 0.3 ng/mL for its 4-OH metabolite in plasma. researchgate.net

GC-MS has been effectively used for the identification and determination of potential genotoxic impurities (GTIs) in this compound active pharmaceutical ingredient (API). nih.govresearchgate.net A study identified five potential GTIs, including epichlorohydrin and hydrazine, and developed a validated method for their quantification. nih.govresearchgate.net Furthermore, MS plays a critical role in characterizing degradation products that may form during the manufacturing process or upon storage. In one instance, a degradation product formed from the interaction of Carvedilol with polyvinyl pyrrolidone (PVP) was identified using MS and NMR spectrometry. uoa.gr Another study used LC/MS to identify an oxidation product of Carvedilol, which showed a mass 16 units higher than the parent drug, suggesting the formation of a hydroxylamine (B1172632) derivative. innovareacademics.in

Identified Impurities and Metabolites of this compound using MS:

Compound TypeIdentified CompoundAnalytical TechniqueSignificanceReference
Metabolite4-Hydroxyphenyl CarvedilolLC-MS/MSPharmacokinetic studies researchgate.netjocpr.com
Genotoxic ImpurityEpichlorohydrin, Hydrazine, etc.GC-MSQuality and safety control of API nih.govresearchgate.net
Degradation ProductCarvedilol-PVP adductMS, NMRUnderstanding drug-excipient interactions uoa.gr
Degradation ProductOxidized Carvedilol (Hydroxylamine derivative)LC/MSStability testing innovareacademics.in

Thermal Analysis for Material Characterization

Thermal analysis techniques are fundamental in characterizing the physicochemical properties of this compound, particularly its solid-state forms. These methods measure the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) in Solid-State Investigations

Differential Scanning Calorimetry (DSC) is a key thermal analysis technique for investigating the solid-state properties of this compound, such as crystallinity, polymorphism, and drug-excipient interactions. ajol.infomdpi.comnih.gov DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

DSC thermograms of crystalline Carvedilol show a sharp endothermic peak corresponding to its melting point, which is reported to be around 116.7 °C to 121.98 °C. ajol.infonih.gov In contrast, the amorphous form of this compound does not exhibit a sharp melting endotherm but shows a glass transition. researchgate.net The disappearance of the melting peak in a formulation is often an indication that the drug is present in an amorphous state, fully entrapped within a carrier. ajol.info

DSC is also used to assess drug-excipient compatibility. The absence of significant shifts or new peaks in the thermograms of drug-excipient mixtures suggests a lack of chemical interaction. srce.hrajol.info Studies on Carvedilol salts have utilized DSC to characterize new polymorphic forms and solvates. mdpi.comnih.gov For example, the thermal behavior of different polymorphic forms of Carvedilol mandelate (B1228975) salt was analyzed using DSC to determine their monotropic relationship. nih.gov

DSC Data for Different Forms of Carvedilol:

SampleKey Thermal EventTemperature (°C)InterpretationReference
Crystalline CarvedilolMelting Endotherm116.7 - 121.98Crystalline nature ajol.infonih.gov
Amorphous this compoundGlass Transition36.97Amorphous state researchgate.net
Crystalline this compoundMelting Endotherm152-156Crystalline nature of the phosphate salt researchgate.net
Amorphous this compoundDisappearance of melting peak at 160.5 °CAmorphous state mdpi.com

Thermogravimetric Analysis (TGA) for Solvate Characterization

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time. It is particularly useful for characterizing solvated forms of this compound by quantifying the amount of solvent present in the crystal lattice. mdpi.comnih.gov

TGA has been used in conjunction with other analytical techniques to characterize novel solvated salts of Carvedilol. mdpi.comnih.govresearchgate.net For instance, in the characterization of ethanol-solvated salts of Carvedilol with adipic acid and succinic acid, TGA confirmed the presence of the ethanol solvent within the crystal structure. mdpi.comresearchgate.netnih.gov The TGA curve would show a weight loss step at a specific temperature range corresponding to the boiling point of the solvent, allowing for the determination of the stoichiometry of the solvate. Similarly, TGA was used to characterize a p-Dioxane solvate of a Carvedilol fumarate (B1241708) salt. nih.govresearchgate.net

Advanced Techniques for Solid-State Form Characterization

Beyond the standard techniques, more advanced methods are employed for a deeper understanding of the solid-state forms of this compound. These techniques provide detailed structural information at the atomic and molecular level.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹³C and ³¹P NMR, is a powerful tool for distinguishing between different polymorphic forms and solvates of Carvedilol dihydrogen phosphate. google.com These techniques provide a qualitative picture of the carbon and phosphorus environments within the solid material, and the spectra show clear and distinct differences between various forms. google.com

Powder X-ray Diffraction (PXRD) is another critical technique for solid-state characterization. It is used to identify the crystalline or amorphous nature of this compound. Crystalline forms exhibit characteristic diffraction peaks at specific 2θ angles, while amorphous forms show a "halo" pattern. mdpi.comnih.gov PXRD has been used to confirm the amorphous state of this compound after grinding and to characterize new crystalline salt forms. nih.govmdpi.cominnovareacademics.in

Single-Crystal X-ray Diffraction for Structural Elucidation

While Powder X-ray Diffraction (PXRD) is excellent for identifying known crystalline forms and distinguishing them from amorphous material, Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal lattice. rsc.org This powerful technique provides detailed information on bond lengths, bond angles, and crystallographic symmetry, leading to the unambiguous elucidation of a molecule's crystal structure.

The application of SCXRD to this compound has been crucial in overcoming significant analytical challenges. acs.org Initial attempts to determine the crystal structure of racemic this compound hemihydrate were complicated by issues such as crystal twinning and molecular disorder within the crystal lattice. acs.orgresearchgate.net Twinning occurs when two or more crystals intergrow in a symmetrical manner, complicating the diffraction pattern, while disorder refers to the random positioning of atoms or molecular fragments within the crystal.

To resolve these issues, researchers employed a strategic approach. They first synthesized and crystallized a single-enantiomer form of this compound. This single-enantiomer form was found to be isomorphous with the racemic version but did not exhibit the same degree of disorder. researchgate.net By successfully solving the single-crystal structure of the (R)-enantiomer, a reliable molecular model was obtained. acs.orgresearchgate.net This model then served as a starting point to successfully decipher the more complex, disordered crystal structure of the racemic this compound. researchgate.net

The structural analysis of a calculated this compound salt (Form F2) revealed a triclinic crystal system with a P-1 space group. google.com The detailed crystallographic data obtained from such analyses are fundamental for understanding the solid-state behavior of the compound.

The table below presents key crystallographic data for a specific form of this compound, showcasing the type of detailed structural information obtained from SCXRD studies.

ParameterValue (this compound Salt Form F2)
Crystal System Triclinic google.com
Space Group P-1 google.com
Unit Cell Parameter (a) 13.281(3) Å google.com
Unit Cell Parameter (b) 14.315(3) Å google.com
Unit Cell Parameter (c) 16.406(4) Å google.com
Unit Cell Angle (α) 66.85(2)° google.com
Unit Cell Angle (β) 85.94(2)° google.com
Unit Cell Angle (γ) 65.44(4)° google.com
Cell Volume 2592.4(12) ų google.com

This table is generated from data found in the cited research article.

Molecular and Cellular Pharmacology of Carvedilol Phosphate

Adrenergic Receptor Interaction and Binding Kinetics

Carvedilol (B1668590) phosphate's pharmacological profile is defined by its competitive antagonism at multiple adrenergic receptors. fda.govuwo.ca It is administered as a racemic mixture of R(+) and S(-) enantiomers, which possess distinct pharmacological activities. fda.govnih.gov

Non-selective Beta-Adrenergic Receptor Antagonism (β1, β2)

Carvedilol phosphate (B84403) acts as a non-selective antagonist at both β1- and β2-adrenergic receptors. patsnap.comnih.gov This blockade prevents the binding of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497), thereby inhibiting the downstream signaling typically associated with sympathetic nervous system activation. patsnap.com In a clinical context, this non-selective beta-blockade contributes to its effects on heart rate and myocardial contractility. patsnap.com While it has a high affinity for both β1 and β2 receptors, some studies suggest a slightly higher affinity for β2-adrenergic receptors. uwo.ca

The potency of carvedilol phosphate at adrenergic receptors is quantified through binding affinity studies, which determine the concentration of the drug required to occupy 50% of the receptors (expressed as Ki or pKi values). A lower Ki value indicates a higher binding affinity. Research has established that carvedilol binds with high affinity (in the nanomolar range) to both β1- and β2-adrenergic receptors. oup.com

Receptor SubtypepKiKi (nM)
β1-Adrenergic Receptor8.4~4.0
β2-Adrenergic Receptor8.0~10.0

pKi is the negative log of the Ki value. Data is synthesized from multiple sources and represents approximate values. oup.com

Alpha1-Adrenergic Receptor Antagonism

In addition to its beta-blocking properties, this compound also acts as an antagonist at α1-adrenergic receptors. uwo.canih.gov Both the R(+) and S(-) enantiomers contribute equally to this alpha-blocking activity. fda.gov This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in peripheral vascular resistance. patsnap.com The affinity of carvedilol for α1-adrenergic receptors is high, though generally slightly less than its affinity for beta-receptors. uwo.caoup.com Studies have shown varying affinities for the different subtypes of the α1-receptor, with some indicating a higher affinity for the α1D and α1B subtypes compared to the α1A subtype. oup.com

Receptor SubtypepKiKi (nM)
α1A-Adrenergic Receptor7.9~12.6
α1B-Adrenergic Receptor8.6~2.5
α1D-Adrenergic Receptor8.9~1.3

pKi is the negative log of the Ki value. Data is synthesized from multiple sources and represents approximate values. oup.com

Stereoselective Pharmacological Activity of Enantiomers (R(+), S(-))

Carvedilol is a racemic mixture, and its enantiomers exhibit significant stereoselectivity in their pharmacological actions. fda.govnih.gov

S(-)-enantiomer: This isomer is responsible for both the non-selective β-adrenergic receptor antagonism and the α1-adrenergic receptor antagonism. fda.gov

R(+)-enantiomer: This isomer primarily contributes to the α1-adrenergic receptor antagonism and does not possess significant β-blocking activity. fda.govresearchgate.net

Both enantiomers are equally potent in their ability to block α1-adrenergic receptors. fda.gov However, the S(-) enantiomer is a much more potent β-blocker than the R(+) enantiomer. researchgate.net This stereoselective activity is a key feature of carvedilol's dual mechanism of action. fda.gov

Enantiomerβ-Adrenergic Blocking Activityα1-Adrenergic Blocking Activity
S(-)YesYes
R(+)NoYes

Downstream Cellular Signaling Pathway Modulation

G Protein-Dependent Signaling

By blocking β1- and β2-adrenergic receptors, carvedilol prevents the activation of the Gs (stimulatory) protein. This, in turn, inhibits the subsequent activation of adenylyl cyclase, leading to reduced production of the second messenger cyclic AMP (cAMP) and decreased protein kinase A (PKA) activity. frontiersin.org This antagonistic action on the Gs-protein pathway is the primary mechanism for its negative chronotropic (heart rate-lowering) and inotropic (contractility-reducing) effects in the heart.

Similarly, by blocking α1-adrenergic receptors, which are typically coupled to Gq proteins, carvedilol prevents the activation of phospholipase C. This blockade inhibits the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby preventing the release of intracellular calcium and the activation of protein kinase C (PKC). This antagonism of the Gq-protein pathway in vascular smooth muscle cells underlies its vasodilatory effects.

G Protein-Independent and β-Arrestin-Mediated Signaling

Carvedilol exhibits a unique signaling profile known as biased agonism. It acts as an inverse agonist for G protein-dependent signaling while simultaneously functioning as an agonist for β-arrestin-mediated pathways. pnas.orgbiorxiv.org This dual activity distinguishes it from many other β-blockers and is central to its cellular effects. Carvedilol stimulates the phosphorylation of the β2-adrenergic receptor (β2AR), which facilitates the translocation of β-arrestin to the receptor and subsequent receptor internalization—all hallmarks of β-arrestin-mediated processes. pnas.org This biased ligand activity, which antagonizes G protein pathways while stimulating β-arrestin signaling, is hypothesized to contribute to its therapeutic efficacy. pnas.org

Studies have shown that carvedilol can selectively stimulate Gs-independent β-arrestin signaling at β-adrenergic receptors. nih.gov This action is independent of G protein-mediated second messenger accumulation. ahajournals.org The process involves the recruitment of β-arrestin to the ligand-occupied receptor. pnas.org This β-arrestin-biased agonism is a key feature of carvedilol's action at both β1AR and β2AR. biorxiv.orgnih.gov

A significant consequence of carvedilol's β-arrestin-biased agonism is the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway. pnas.org Unlike its inhibitory effect on Gs-dependent adenylyl cyclase activation, carvedilol shows positive efficacy for β-arrestin-dependent ERK 1/2 activation. pnas.org This stimulation of ERK is a downstream effect of β-arrestin recruitment and has been observed in various cell types. pnas.orgpnas.org

Research demonstrates that carvedilol-stimulated ERK activation is dependent on β-arrestin. nih.govpnas.org In human embryonic kidney (HEK-293) cells expressing β1ARs, siRNA targeting β-arrestin 1 and 2 significantly blocked ERK activation induced by carvedilol. pnas.org This finding underscores the critical role of β-arrestin as a scaffold protein in the G protein-independent signaling cascade initiated by carvedilol. pnas.org While some studies have confirmed this β-arrestin dependence, others suggest that in certain cellular contexts, carvedilol-mediated ERK phosphorylation may also be Gs-protein dependent, highlighting the complexity of its signaling. nih.gov

Carvedilol can induce the transactivation of the Epidermal Growth Factor Receptor (EGFR) through a β-arrestin-mediated pathway. pnas.orgnih.gov This process is a key component of its G protein-independent signaling. Studies have shown that among a panel of β-blockers, carvedilol is one of the few capable of stimulating β1AR-mediated EGFR transactivation. pnas.org

The mechanism involves the carvedilol-bound β1AR recruiting β-arrestin, which then acts as a scaffold. pnas.orginteresjournals.org This complex initiates a cascade involving the cytosolic tyrosine kinase Src and matrix metalloproteinases (MMPs). pnas.org The activation of MMPs leads to the shedding of heparin-binding EGF (HB-EGF), which then binds to and activates the EGFR. pnas.org This transactivation of EGFR is a crucial step leading to downstream signaling, including the activation of the ERK pathway. nih.govpnas.orginteresjournals.org The process has been shown to be sensitive to inhibitors of Src and EGFR, confirming their roles in the pathway. pnas.org

Pathway ComponentRole in Carvedilol-Mediated SignalingSupporting Findings
β-Arrestin Scaffolds the signaling complex after being recruited to the carvedilol-occupied βAR. pnas.orgpnas.orgsiRNA knockdown of β-arrestin blocks ERK activation and EGFR transactivation. pnas.org
ERK 1/2 Downstream kinase activated by the β-arrestin pathway. pnas.orgCarvedilol acts as an agonist for β-arrestin-dependent ERK 1/2 activation. pnas.org
EGFR Transactivated via a β-arrestin-dependent cascade. pnas.orgCarvedilol induces EGFR transactivation, leading to pro-survival signals. nih.govinteresjournals.org
Src Kinase Intermediate kinase in the EGFR transactivation pathway. pnas.orgPharmacological inhibition of Src blocks carvedilol-induced EGFR transactivation. pnas.org
MMPs Mediate the shedding of HB-EGF to activate EGFR. pnas.orgInhibition of MMPs blocks EGFR transactivation. pnas.org

cAMP/CREB Signaling Pathway Inhibition

In contrast to its stimulatory effects on β-arrestin pathways, carvedilol demonstrates inhibitory action on the cyclic adenosine (B11128) monophosphate (cAMP)/cAMP response element-binding protein (CREB) signaling pathway. nih.govdntb.gov.uaresearchgate.net In studies on human melanocytes, carvedilol treatment was shown to downregulate the phosphorylation of CREB. nih.govresearchgate.net This effect is consistent with its role as an antagonist or inverse agonist at β-adrenergic receptors, which are classically linked to Gs protein activation and subsequent cAMP production. pnas.org

The inhibition of the cAMP/CREB pathway by carvedilol has been demonstrated to have functional consequences, such as the suppression of melanin (B1238610) synthesis. nih.govdntb.gov.ua Carvedilol treatment reduces intracellular cAMP levels, and this effect can be reversed by forskolin, a direct activator of adenylyl cyclase, which increases cAMP levels. nih.govresearchgate.net This confirms that carvedilol's impact on this pathway is mediated through the modulation of cAMP. nih.govdntb.gov.ua This inhibitory action on cAMP signaling is a key aspect of its function as a β-blocker. mdpi.com

Stress-Activated Protein Kinase (SAPK) Pathway Modulation

Carvedilol has been shown to modulate the Stress-Activated Protein Kinase (SAPK) signaling pathway, which includes c-Jun N-terminal kinases (JNKs). ahajournals.orgnih.gov In the context of myocardial ischemia/reperfusion injury, a condition known to activate SAPK, carvedilol administration inhibits this activation. ahajournals.orgnih.govnih.gov

In an in vivo rabbit model of myocardial ischemia, reperfusion led to a significant increase in SAPK activity in the ischemic tissue. ahajournals.orgnih.gov Treatment with carvedilol before reperfusion significantly inhibited this rise in SAPK activity by approximately 53%. ahajournals.orgnih.gov This effect was not observed with the β-blocker propranolol (B1214883) at an equipotent dose, suggesting that this action of carvedilol may be independent of or extend beyond simple β-blockade. ahajournals.orgnih.gov The inhibition of the SAPK pathway is proposed as a novel mechanism contributing to carvedilol's cardioprotective effects, possibly by suppressing downstream apoptotic signals. ahajournals.orgoup.com

Experimental ModelConditionEffect of Carvedilol on SAPK/JNK
Perfused Rabbit HeartIschemia/ReperfusionInhibited reperfusion-induced SAPK activation by 61%. nih.gov
Anesthetized RabbitsCoronary Occlusion/ReperfusionInhibited SAPK activation in the ischemic area by 53.4%. nih.gov

Modulation of Intracellular Calcium Dynamics and Related Receptors (α1D, α1B)

In addition to its effects on β-adrenergic receptors, carvedilol also interacts with α1-adrenergic receptors, specifically modulating intracellular calcium ([Ca2+]i) dynamics. nih.govoup.com Carvedilol exhibits a subtype-dependent inhibition of α1-adrenergic receptors, with higher affinity for the α1D and α1B subtypes compared to the α1A subtype. nih.govoup.com

Studies using HEK293 cells expressing single human α1-AR subtypes demonstrated that carvedilol preferentially inhibits the oscillatory intracellular calcium changes evoked by α1D- and α1B-adrenergic receptors. nih.govoup.com The affinities of α1D-AR and α1B-AR for carvedilol were found to be higher than that for the β1-AR subtype. nih.gov When α1B-AR (which produces oscillatory [Ca2+]i changes) and α1A-AR (non-oscillatory) were co-expressed, carvedilol selectively suppressed only the oscillatory component of the calcium signal. nih.gov This suggests that carvedilol's receptor inhibition is directed preferentially towards α1D- and α1B-AR-mediated signaling events that involve intracellular calcium oscillations. nih.govoup.com

Non-Adrenergic Receptor Mediated Cellular Effects

Beyond its well-documented interaction with adrenergic receptors, carvedilol exhibits several cellular effects that are not directly mediated by α- or β-adrenoceptor blockade. These actions contribute to its multifaceted pharmacological profile.

One of the most recognized non-adrenergic effects is its antioxidant activity. interesjournals.orgpatsnap.comnih.gov Carvedilol has been shown to be a potent scavenger of reactive oxygen species (ROS), offering protection against oxidative stress-induced cell damage. interesjournals.orgncats.io This antioxidant property is distinct from its receptor-blocking capabilities.

Furthermore, carvedilol has demonstrated anti-proliferative effects. mdpi.compatsnap.com It can inhibit the proliferation of vascular smooth muscle cells, an action that is beneficial in preventing the progression of conditions like atherosclerosis. patsnap.comncats.io Carvedilol also modulates ion channels, including K+ and Ca2+ channels, which contributes to its antiarrhythmic and cardiovascular protective actions. nih.gov In some contexts, such as skin carcinogenesis models, the anti-tumor effects of carvedilol have been suggested to be independent of its adrenergic receptor blocking activity, pointing towards other unknown mechanisms. mdpi.com

Antioxidant Properties and Underlying Mechanisms

This compound's notable characteristic is its potent antioxidant activity, which is distinct from its adrenoceptor blockade. nih.gov This property contributes significantly to its cellular protective effects, particularly in cardiovascular contexts where oxidative stress is a key pathological factor. nih.govnih.gov The mechanisms underlying this antioxidant capacity are multifaceted and involve direct scavenging of reactive oxygen species (ROS) and modulation of specific cellular pathways. patsnap.compatsnap.com

Carvedilol has been demonstrated to effectively scavenge free radicals, thereby reducing oxidative stress on the cardiovascular system. patsnap.com This action inhibits lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cell injury. mdpi.com Specifically, it can prevent the oxidation of low-density lipoprotein (LDL) cholesterol, a key event in the development of atherosclerosis. drugbank.com

A crucial aspect of carvedilol's antioxidant mechanism is its interaction with mitochondria. It can inhibit the mitochondrial permeability transition (MPT), a process of pore opening in the inner mitochondrial membrane that can lead to cell death, especially under conditions of oxidative stress like myocardial ischemia and reperfusion. nih.govnih.gov Research shows that carvedilol's ability to inhibit MPT is directly linked to its antioxidant properties. It effectively prevents mitochondrial swelling and the oxidation of protein thiol groups when MPT is initiated by a primary oxidative event, such as with the inducers calcium plus phosphate or calcium plus t-butylhydroperoxide. nih.govnih.gov However, it does not prevent MPT when induced by non-oxidative means, highlighting that its protective effect is primarily due to its antioxidant mechanism. nih.govnih.gov

Further mechanistic studies reveal carvedilol's role in conferring resistance to ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation. In response to hypoxia/reoxygenation, carvedilol has been shown to upregulate key defensive proteins like Glutathione Peroxidase 4 (GPX4) and the iron storage proteins Ferritin Heavy Chain 1 (FTH1) and Ferritin Light Chain 1 (FTL1). mdpi.com

Anti-proliferative Effects (Mechanistic Investigations)

This compound exhibits significant anti-proliferative effects, particularly on vascular smooth muscle cells (VSMCs). patsnap.compatsnap.com This action is a key component of its therapeutic profile, as the proliferation of VSMCs contributes to the pathogenesis of conditions like hypertension and atherosclerosis by causing the thickening of blood vessel walls. patsnap.comnih.gov

The anti-proliferative mechanism of carvedilol helps in preventing or reversing the structural remodeling of the cardiovascular system. patsnap.com In vitro and in vivo studies have confirmed that carvedilol can inhibit the abnormal growth of these cells. nih.govtandfonline.com This effect is considered an important ancillary property beyond its primary blood pressure-lowering actions. tandfonline.com By inhibiting VSMC proliferation, carvedilol may help to slow the progression of atherogenesis. nih.gov

Cellular Target Effect of Carvedilol Pathophysiological Relevance
Vascular Smooth Muscle Cells (VSMCs)Inhibition of proliferation patsnap.compatsnap.comnih.govPrevents thickening of blood vessel walls patsnap.com
Intimal TissueAntiproliferative effect medcentral.comMay slow the process of atherogenesis nih.gov

Interaction with Mechanoelectrical Transducer Channels

Carvedilol has been identified as a blocker of the mechanoelectrical transducer (MET) channels found in the sensory hair cells of the inner ear. acs.orgnih.gov These channels are nonselective cation channels that are the primary entry route for ototoxic substances like aminoglycoside antibiotics into hair cells. nih.govbiorxiv.org The blockade of these channels by carvedilol is a key mechanism behind its protective effects against drug-induced hearing loss. nih.gov

The interaction is a direct, reversible, and voltage-dependent block. acs.org Electrophysiological recordings from outer hair cells (OHCs) show that extracellular application of carvedilol reduces the size of MET currents at all membrane potentials, with the block being most pronounced at intermediate and depolarized potentials. acs.org This suggests that carvedilol acts as a permeant blocker of the MET channel. acs.org

Detailed analysis of the blocking mechanism reveals its affinity and voltage dependency. The data indicates that carvedilol is a relatively high-affinity blocker of the MET channel. acs.orgresearchgate.net

Table 1: Voltage-Dependent Block of MET Channels by Carvedilol

Membrane Potential Half-Blocking Concentration (KD) Hill Coefficient
+96 mV1.5 µM0.9
+16 mV0.1 µM0.5
-164 mV6.3 µM1.1
This table presents the dose-response parameters for carvedilol's block of the mechanoelectrical transducer (MET) channel at different membrane potentials, as determined from electrophysiological recordings. acs.org

Modulation of Apoptosis-Related Signaling (e.g., Fas, Bcl-2 expression)

This compound modulates key signaling pathways involved in apoptosis, or programmed cell death. This action is particularly relevant in protecting cells from injurious stimuli. oup.comoup.com A primary mechanism involves the Fas/Fas ligand (FasL) system, a critical pathway for initiating apoptosis. oup.commednexus.org

In human coronary artery endothelial cells, injurious stimuli like epinephrine have been shown to induce apoptosis by significantly increasing the expression of both Fas and its ligand, FasL. oup.comoup.com Carvedilol effectively blocks this upregulation, thereby inhibiting the apoptotic cascade. oup.com This interaction of Fas with FasL is associated with the activation of caspases, which are proteases that execute cell death. mednexus.org Studies confirm that carvedilol inhibits the activation of caspase-3, a key executioner caspase, which is triggered by the Fas/FasL pathway. oup.comoup.commednexus.org

The role of carvedilol in modulating the Bcl-2 family of proteins, which includes both anti-apoptotic (like Bcl-2) and pro-apoptotic members, has also been investigated. While some injurious stimuli cause a downregulation of the anti-apoptotic protein Bcl-2, the effect of carvedilol on its expression can be context-dependent. oup.com For instance, in a study involving human liver carcinoma cells treated with a combination of gold nanoparticles and carvedilol, no significant changes in Bcl-2 expression were observed, while pro-apoptotic caspase-3 and caspase-8 were activated. spandidos-publications.com This suggests that carvedilol's anti-apoptotic action is prominently mediated through the Fas/FasL and caspase pathways. oup.commednexus.org

Table 2: Summary of Carvedilol's Effects on Apoptotic Signaling Molecules

Signaling Molecule Effect of Injurious Stimuli (e.g., Epinephrine) Effect of Carvedilol Reference
FasUpregulationInhibition of upregulation oup.comoup.com
Fas Ligand (FasL)UpregulationInhibition of upregulation oup.comoup.com
Caspase-3ActivationInhibition of activation oup.comoup.commednexus.org
Caspase-8ActivationActivation (in combination therapy for cancer) spandidos-publications.com
Bcl-2Downregulation (by some stimuli)No significant change (in specific cancer cell context) oup.comspandidos-publications.com

Preclinical Mechanistic Studies of Carvedilol Phosphate

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models are fundamental in dissecting the molecular mechanisms of Carvedilol (B1668590) Phosphate (B84403). These controlled systems allow for the detailed study of cellular pathways and responses to the compound, providing insights that are crucial for understanding its broader physiological effects.

The protective effects of carvedilol in the context of cardiac stress have been extensively studied using isolated cardiomyocyte models. In vitro models of simulated ischemia/reperfusion (sI/R) using adult mouse atrial cardiomyocytes (HL-1 cells) and embryonic rat ventricular cardiomyocytes (H9c2 cells) have demonstrated that carvedilol activates the pro-survival signaling protein Akt. nih.gov This activation is part of a mechanism that helps protect heart muscle cells from injury. nih.gov

Further investigation in these cell lines revealed that carvedilol upregulates two specific microRNAs: miR-199a-3p and miR-214. nih.gov These microRNAs mimic the protective effects of carvedilol by activating the Akt-Sox2 pro-survival axis, partly by repressing target proteins like Ddit4 and Ing4. nih.gov In adult ventricular myocytes (AVMs), carvedilol was shown to promote sarcomere shortening, a measure of contractility, without significantly increasing calcium cycling, unlike other inotropes. nih.gov This effect is linked to the activation of a β1AR-NOS3-PKG1 signaling pathway, which selectively enhances the phosphorylation of myofilament proteins. nih.gov

Table 1: Mechanistic Findings in Isolated Cardiomyocyte Models

Model System Key Finding Mechanism of Action
HL-1 and H9c2 cells (sI/R) Cardioprotection Upregulation of miR-199a-3p and miR-214, leading to activation of the p-AKT-Sox2 pro-survival axis. nih.gov
Adult Ventricular Myocytes (AVMs) Enhanced Contractility Activation of β1AR-NOS3-PKG1 signaling, promoting myofilament protein phosphorylation with minimal effect on Ca2+ cycling. nih.gov

Studies using normal human melanocytes and immortalized mouse melanocytes (mel-Ab cells) have uncovered a potential role for carvedilol in regulating skin pigmentation. nih.govscispace.com Research has shown that carvedilol can reduce melanin (B1238610) content and the activity of cellular tyrosinase, a key enzyme in melanin production, without affecting cell viability. nih.govresearchgate.net

The mechanism behind this anti-melanogenic effect involves the downregulation of the microphthalmia-associated transcription factor (MITF), which is a master regulator of melanocyte function. nih.gov Consequently, the expression of its target genes, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2), is also decreased. nih.govresearchgate.net This entire cascade is initiated by carvedilol's inhibition of the cAMP/PKA/CREB signaling pathway, as evidenced by the reduced levels of phosphorylated cAMP response element-binding protein (phospho-CREB). nih.govnih.gov The anti-melanogenic action of carvedilol could be reversed by increasing cAMP levels with forskolin, further confirming the involvement of this pathway. nih.govscispace.com

Table 2: Effects of Carvedilol in Melanocyte Culture Models

Cell Model Effect Observed Key Downregulated Proteins/Pathways
Normal Human Melanocytes Reduced melanin content and tyrosinase activity. nih.gov MITF, Tyrosinase, TRP-1, TRP-2. nih.gov
Mel-ab mouse melanocytes Reduced melanin content and tyrosinase activity. nih.gov cAMP/PKA/CREB signaling pathway. nih.govnih.gov

The potential of carvedilol to protect against hearing loss has been investigated using mouse cochlear culture models. acs.org These studies assessed carvedilol's ability to prevent damage to sensory hair cells caused by ototoxic drugs like aminoglycoside antibiotics. acs.org It was found that carvedilol can protect mammalian sensory hair cells from gentamicin-induced death. acs.org

The proposed mechanism for this otoprotection involves the blocking of the mechanoelectrical transducer (MET) channel, which is a point of entry for ototoxic drugs into the hair cell. acs.org However, the protective effect is concentration-dependent, as higher concentrations (≥ 30 μM) of carvedilol were found to be cytotoxic to all cell types within the cochlear cultures. acs.org Cell lines derived from the organ of Corti, such as HEI-OC1, serve as valuable in vitro systems for screening the potential ototoxicity or otoprotective properties of pharmacological compounds. nih.govcilcare.com Drug-induced hair cell death often involves common pathways like the activation of caspases and apoptosis. nih.gov

Human liver microsomes and recombinant enzyme systems are standard in vitro tools used to characterize the metabolic pathways of drugs. researchgate.net For carvedilol, these studies have revealed a stereoselective metabolism process. clinpgx.orgnih.gov The two enantiomers of carvedilol, R-carvedilol and S-carvedilol, are metabolized by different cytochrome P450 (CYP) enzymes. clinpgx.org

In vitro experiments show that R-carvedilol is primarily metabolized by CYP2D6 (40%), with contributions from CYP3A4 (30%), CYP1A2 (20%), and CYP2C9. clinpgx.org In contrast, S-carvedilol is mostly metabolized by CYP1A2 (60%), followed by CYP2D6 (20%) and CYP3A4 (15%). clinpgx.org The main metabolic pathways include aromatic ring oxidation by CYP2D6 to form active metabolites and demethylation by CYP2C9. clinpgx.org Phase II metabolism involves glucuronidation, a process of inactivating the parent drug and its metabolites. clinpgx.org Studies in human liver microsomes show this process is also stereoselective, with a preference for S-carvedilol. nih.gov

Table 3: Major Enzymes in Carvedilol Metabolism (In Vitro Data)

Enantiomer Primary Metabolizing Enzymes Percentage Contribution
R-Carvedilol CYP2D6, CYP3A4, CYP1A2 40%, 30%, 20%
S-Carvedilol CYP1A2, CYP2D6, CYP3A4 60%, 20%, 15%
Both UGT1A1, UGT2B4, UGT2B7 Glucuronidation

Ex Vivo Tissue Models for Pharmacodynamic Analysis

Ex vivo models, which use tissue studied outside the body in an artificial environment, provide a bridge between in vitro and in vivo research. For carvedilol, ex vivo human skin cultures have been used to confirm the anti-melanogenic effects observed in cell cultures. nih.govscispace.com In these tissue models, carvedilol was shown to significantly reduce the melanin index in human skin that had been irradiated with ultraviolet light. researchgate.netnih.gov This finding supports the mechanism of inhibiting the cAMP/PKA/CREB signaling pathway observed in isolated melanocytes. nih.gov

In another application, the anti-fibrotic potential of carvedilol has been explored using precision-cut lung slices (PCLSs) from human lung tissue. frontiersin.orgnih.gov This ex vivo model allows for the study of drug effects on complex tissue architecture. These studies demonstrated that carvedilol has significant anti-fibrotic effects, presenting its potential as a treatment for idiopathic pulmonary fibrosis. frontiersin.orgnih.gov

In Vivo Animal Models for Mechanistic Investigation

In vivo animal models are critical for understanding the integrated physiological and pharmacological effects of a compound. Carvedilol has been studied in various animal models to investigate its mechanisms of action in cardiovascular and metabolic diseases.

In rat, pig, and dog models of acute myocardial infarction, carvedilol produced significant reductions in infarct size. nih.govnih.gov A rat model of brain ischemia-reperfusion, which leads to secondary myocardial injury, showed that carvedilol treatment significantly reduced the expression of β1-adrenaline receptors, p-p38 MAPK, caspase-7, and levels of the oxidative stress marker malondialdehyde (MDA) in the heart tissue. nih.gov

In a streptozotocin-induced diabetic rat model, carvedilol reversed the deterioration of cardiac function and normalized diabetes-induced changes in β-arrestin levels and the fatty acid transporter CD36. nih.gov In mouse models of heart failure, carvedilol was found to enhance cardiac ejection fraction by activating a β1AR-NOS3-PKG1 signaling pathway that improves myofilament function. nih.gov Furthermore, the otoprotective potential of carvedilol seen in vitro was also observed in in vivo zebrafish assays. acs.org

Table 4: Summary of Findings from In Vivo Animal Models

Animal Model Condition Studied Key Mechanistic Findings
Rat, Pig, Dog Acute Myocardial Infarction Reduction in infarct size. nih.gov
Rat Brain Ischemia-Reperfusion Reduced cardiac β1-AR, p-p38 MAPK, caspase-7, and MDA. nih.gov
Rat Streptozotocin-Induced Diabetes Reversal of cardiac dysfunction; normalization of β-arrestin and CD36 expression. nih.gov
Mouse Heart Failure Enhanced cardiac ejection fraction via the β1AR-NOS3-PKG1 signaling pathway. nih.gov
Zebrafish Aminoglycoside-Induced Ototoxicity Otoprotection against hair cell damage. acs.org

Models of Cardiac Remodeling and Function

Carvedilol has been extensively studied in various animal models of cardiac remodeling and heart failure, demonstrating its potential to mitigate pathological changes and improve cardiac function. In preclinical experimental models of acute myocardial infarction, carvedilol has been shown to produce marked reductions in infarct size in pigs, rats, and dogs. nih.gov The cardioprotection observed with carvedilol is greater than that provided by beta-adrenoceptor antagonists alone, suggesting that the additional activities of carvedilol may provide benefit in the setting of myocardial ischemia. nih.gov

In a mouse model of heart failure induced by transverse aortic constriction, carvedilol treatment significantly decreased heart and ventricular weight at higher doses. researchgate.net Furthermore, the higher dose of carvedilol led to a significant increase in cardiac performance, as measured by ejection fraction and fractional shortening. researchgate.net Another study using a mouse model of diet-induced insulin (B600854) resistance and cardiac remodeling found that carvedilol significantly reduced heart weight, left ventricular thickness, and cardiac fibrosis. nih.gov

A study on rats with hypertension induced by unilateral renal artery narrowing demonstrated that carvedilol can reverse cardiac structural remodeling. nih.gov This effect was found to be largely dependent on endogenous nitric oxide. nih.gov In a rat model of chronic myocardial infarction, high-dose carvedilol was shown to alleviate left ventricular remodeling and the deterioration of diastolic function. researchgate.net It also reduced myocardial fibrosis and the mRNA expression of fibrogenic cytokines. researchgate.net

Effects of Carvedilol in Preclinical Models of Cardiac Remodeling and Function
Animal ModelKey FindingsReference
Pig, Rat, Dog (Acute Myocardial Infarction)Marked reduction in infarct size. nih.gov
Mouse (Transverse Aortic Constriction)Decreased heart and ventricular weight; increased ejection fraction and fractional shortening at higher doses. researchgate.net
Mouse (High-Fructose/High-Fat Diet)Reduced heart weight, left ventricular thickness, and cardiac fibrosis. nih.gov
Rat (Hypertension via Renal Artery Narrowing)Reversal of cardiac structural remodeling, dependent on nitric oxide. nih.gov
Rat (Chronic Myocardial Infarction)Alleviated left ventricular remodeling and diastolic dysfunction; reduced myocardial fibrosis. researchgate.net

Models of Neurological or Behavioral Alterations (e.g., Mania-like Phenotypes)

Preclinical studies have also explored the effects of carvedilol on neurological and behavioral parameters, particularly in models of mania-like phenotypes. In a study utilizing a rat model where mania-like behavior was induced by lisdexamfetamine (B1249270) dimesylate (LDX), carvedilol demonstrated a potential antimanic effect. nih.gov The administration of carvedilol was found to prevent and reverse the behavioral and neurochemical alterations induced by LDX. nih.gov

The study involved two protocols: a prevention protocol where carvedilol was administered before the induction of mania-like behavior, and a reversal protocol where carvedilol was given after the behavior was established. nih.gov In both scenarios, carvedilol was effective in mitigating the effects of LDX. nih.gov Furthermore, the combination of carvedilol with valproate, a known mood stabilizer, potentiated the therapeutic effect. nih.gov

Beyond mania-like behaviors, other preclinical research has suggested neuroprotective roles for carvedilol. Studies in mouse models of Alzheimer's disease have indicated that carvedilol can attenuate brain oligomeric β-amyloid content and cognitive deterioration. nih.gov It has also been shown to improve neuronal transmission. nih.gov Another study in a mouse model of Alzheimer's disease demonstrated that carvedilol can reestablish basal synaptic transmission, enhance neuronal plasticity, and suppress neuronal hyperexcitability. frontiersin.org

Effects of Carvedilol in Preclinical Models of Neurological and Behavioral Alterations
Animal ModelKey FindingsReference
Rat (Lisdexamfetamine Dimesylate-induced Mania-like Behavior)Prevented and reversed behavioral and neurochemical alterations. Potentiated the effect of valproate. nih.gov
Mouse (Alzheimer's Disease Models)Attenuated brain oligomeric β-amyloid content and cognitive deterioration; improved neuronal transmission. nih.gov
Mouse (TgCRND8 - Alzheimer's Disease Model)Reestablished basal synaptic transmission, enhanced neuronal plasticity, and suppressed neuronal hyperexcitability. frontiersin.org

Animal Models for Receptor Blocking Activity and Vasodilation

Carvedilol's vasodilatory effects are a key component of its therapeutic action, primarily attributed to its blockade of alpha-1 adrenergic receptors. nih.gov This, combined with its non-selective beta-adrenoceptor antagonism, results in a reduction in peripheral vascular resistance without a reflex increase in heart rate. nih.gov

Preclinical studies in various animal models have quantified the receptor blocking activity of carvedilol. In anesthetized open-chest dogs, the beta-blocking activity of carvedilol was found to be 1.5 times more potent than that of propranolol (B1214883), and it also exhibited 3.8 times the alpha-blocking activity. ncats.io In these models, carvedilol produced dose-dependent and significant decreases in blood pressure, total cardiac output, and heart rate. ncats.io Unlike propranolol, which increased total peripheral resistance, carvedilol significantly decreased it. ncats.io

Further studies in isolated tissues from guinea pigs and rats have provided more detailed insights into its receptor selectivity. The beta-blocking activities of carvedilol in isolated atria (β1) and trachea (β2) of the guinea pig were 2.0 and 3.2 times as potent as those of propranolol, respectively. ncats.io Carvedilol also demonstrated alpha-blocking activities in the aorta of guinea pigs and rats, though it was less potent than prazosin (B1663645) in this regard. ncats.io The ratio of alpha-blocking to beta-blocking activity was shown to vary between species. ncats.io

Receptor Blocking Activity and Vasodilation of Carvedilol in Animal Models
Animal Model/TissueReceptor ActivityKey FindingsReference
Anesthetized Open-Chest DogsBeta and Alpha Blockade1.5 times more potent beta-blocker than propranolol; 3.8 times the alpha-blocking activity. Significantly decreased total peripheral resistance. ncats.io
Isolated Guinea Pig AtriaBeta-1 Blockade2.0 times as potent as propranolol. ncats.io
Isolated Guinea Pig TracheaBeta-2 Blockade3.2 times as potent as propranolol. ncats.io
Isolated Guinea Pig and Rat AortaAlpha BlockadeDemonstrated alpha-blocking activity, but was 2 and 50 times less potent than prazosin in guinea pigs and rats, respectively. ncats.io

Solid State Research and Polymorphism of Carvedilol Phosphate

Amorphous Forms of Carvedilol (B1668590) Phosphate (B84403)

The amorphous state of a pharmaceutical solid is characterized by a lack of long-range molecular order, which can lead to enhanced solubility and dissolution rates compared to its crystalline counterparts.

Preparation Methods of Amorphous Carvedilol Phosphate

Several methods have been employed to produce amorphous this compound. These techniques aim to disrupt the crystalline lattice of the material.

Grinding: Mechanical grinding in a ball mill is a common method to induce amorphization. Studies have shown that grinding crystalline this compound for a specific duration, for instance, in four 15-minute cycles with intermittent breaks, can effectively convert it to an amorphous form. researchgate.net The process parameters, such as grinding time and frequency, are optimized to ensure complete amorphization without causing thermal degradation. researchgate.netnih.gov

Precipitation: Amorphous this compound can also be prepared by precipitation from a solution. One method involves dissolving carvedilol and phosphoric acid in a solvent system like ethanol (B145695), with the optional addition of water to facilitate precipitation. google.com

Spray Drying: This technique involves dissolving carvedilol base or this compound in a suitable solvent, such as a water-miscible cyclic ether (e.g., tetrahydrofuran, dioxane) or an aliphatic nitrile, and then spray drying the solution to obtain the amorphous form. google.comgoogle.com Orthophosphoric acid may be added to the solution if starting with the carvedilol base. google.comgoogle.com

Melt Quench Technique: This method involves melting crystalline carvedilol and then rapidly cooling it to form a glassy amorphous solid. researchgate.nettandfonline.com

Solvent Evaporation: Amorphous solid dispersions of carvedilol can be prepared by dissolving the drug and a polymer in a common solvent, followed by evaporation of the solvent. nih.gov

Stability and Spectroscopic Characterization of Amorphous States

The stability of amorphous this compound is a significant consideration, as amorphous forms are thermodynamically metastable and can revert to a more stable crystalline form over time.

Stability: Amorphous this compound, when prepared without a stabilizer, has shown a tendency to slowly convert back to a crystalline form, especially under conditions of elevated temperature and humidity. google.com To enhance stability, stabilizers such as povidone (PVPK-30) can be incorporated. google.com The glass transition temperature (Tg) is a key indicator of the stability of an amorphous solid. For unstabilized amorphous carvedilol, the Tg is around 55-56°C, while stabilized forms can exhibit a much higher Tg, in the range of 76 to 185°C. google.com

Spectroscopic Characterization: Various analytical techniques are used to confirm the amorphous nature and characterize the solid state of this compound.

Powder X-ray Diffraction (PXRD): Amorphous forms are identified by the absence of sharp Bragg peaks, instead showing a characteristic "halo" pattern. researchgate.netnih.gov This confirms the lack of long-range crystalline order.

Differential Scanning Calorimetry (DSC): DSC thermograms of amorphous this compound show the absence of the sharp endothermic peak corresponding to the melting of the crystalline form (around 160.5°C). researchgate.netnih.gov Instead, a glass transition event is typically observed.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectra of amorphous this compound exhibit changes in band positions and the disappearance of certain characteristic bands compared to the crystalline form, indicating alterations in the molecular environment. researchgate.netnih.gov

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and solvent/water content of the amorphous material. google.com

Preparation MethodKey FeaturesReferences
Grinding Mechanical milling to induce amorphization; requires optimization of process parameters. researchgate.netnih.gov
Precipitation Dissolution in a solvent system followed by precipitation, potentially accelerated by adding water. google.com
Spray Drying Dissolution followed by rapid solvent removal through spraying into a heated chamber. google.comgoogle.com
Melt Quench Melting the crystalline form and then rapidly cooling to form a glass. researchgate.nettandfonline.com
Solvent Evaporation Co-dissolving the drug with a polymer and evaporating the solvent to form a solid dispersion. nih.gov
Analytical TechniqueObservation for Amorphous FormReferences
Powder X-ray Diffraction (PXRD) "Halo" pattern, absence of sharp peaks. researchgate.netnih.gov
Differential Scanning Calorimetry (DSC) Absence of crystalline melting peak, presence of glass transition. researchgate.netnih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy Changes in band position and disappearance of characteristic bands. researchgate.netnih.gov
Thermogravimetric Analysis (TGA) Provides data on thermal stability and solvent content. google.com

Crystalline Polymorphism and Hydrate/Solvate Forms

Crystalline polymorphism refers to the ability of a compound to exist in more than one crystalline structure. These different forms, along with hydrates (containing water) and solvates (containing solvent), can have distinct physical properties.

Identification and Characterization of Specific Crystalline Forms (e.g., Form G)

Several crystalline forms of this compound have been identified and characterized.

Form G: This crystalline form of carvedilol hydrogen phosphate is characterized by specific peaks in its X-ray powder diffraction (PXRD) pattern at approximately 6.5, 9.7, 13.0, 16.0, and 17.8 degrees two-theta. google.com Further characterization using solid-state 13C-NMR reveals chemical shift resonances at about 145.8, 141.7, and 110.8 ppm. google.com

Other Crystalline Forms: Other polymorphic forms, such as Form F1 and Form F2 of carvedilol dihydrogen phosphate, have also been reported, each with unique PXRD patterns and solid-state NMR spectra. google.com

Hemihydrate and Sesquihydrate Forms Characterization

Hydrated forms of this compound, where water molecules are incorporated into the crystal lattice, have been extensively studied.

Carvedilol Dihydrogen Phosphate Hemihydrate: This form was one of the earlier identified hydrated crystalline forms. google.com Understanding its structure has been challenging due to issues like crystal twinning. acs.org

Carvedilol Dihydrogen Phosphate Sesquihydrate: This is a stable crystalline form containing approximately 1.5 moles of water per mole of this compound. google.comgoogleapis.com Its theoretical moisture content is 5.08%. google.comgoogleapis.com

Characterization: The sesquihydrate is characterized by a distinctive PXRD pattern with peaks at about 5.83, 6.46, 6.78, 14.39, 15.11, 16.21, 17.26, 18.00, 19.01, 20.46, 20.97, 21.81, 24.45, and 26.11 degrees two-theta. google.comgoogle.com

Thermal Analysis: Differential scanning calorimetry (DSC) of the sesquihydrate shows endothermic peaks between 105°C and 120°C, corresponding to the release of water, and another peak around 156°C. google.comgoogleapis.comgoogle.com

Crystalline FormKey PXRD Peaks (2θ)Other CharacterizationReferences
Form G 6.5, 9.7, 13.0, 16.0, 17.813C-NMR: 145.8, 141.7, 110.8 ppm google.com
Sesquihydrate 5.83, 6.46, 6.78, 14.39, 15.11, 16.21, 17.26, 18.00, 19.01, 20.46, 20.97, 21.81, 24.45, 26.11DSC: Peaks at ~105-120°C and ~156°C google.comgoogleapis.comgoogle.com

Ethanol-Solvated Salts (Adipate, Succinate) Investigations

To improve the physicochemical properties of carvedilol, novel solvated salts have been synthesized and investigated.

Synthesis: Ethanol-solvated adipate (B1204190) and succinate (B1194679) salts of carvedilol have been created by crystallizing carvedilol with adipic acid and succinic acid in ethanol. researchgate.netmdpi.com

Characterization: The formation of these new salts and the presence of ethanol within the crystal structure were confirmed using a suite of analytical techniques, including PXRD, FT-IR, DSC, TGA, and single-crystal X-ray diffraction. mdpi.comsciprofiles.comnih.gov

Thermal Analysis: For the carvedilol-adipate-ethanol solvate (CVD-ADP-EtOH), a 7% mass loss observed between 70°C and 130°C in TGA is attributed to ethanol evaporation. mdpi.com A similar mass loss is seen for the carvedilol-succinate-ethanol solvate (CVD-SUA-EtOH). mdpi.com DSC and TGA data suggest that for both solvates, the evaporation of ethanol and the melting of the compound may occur concurrently. mdpi.com

These ethanol-solvated salts have demonstrated enhanced solubility and dissolution rates compared to the parent carvedilol molecule. mdpi.comnih.gov

Synthesis and Crystal Structural Analysis

This compound is the phosphate salt of carvedilol, a non-selective beta/alpha-1 adrenergic blocker. Its synthesis is a critical step that influences its final solid-state form, which in turn dictates its physical and chemical properties. A common synthesis route involves reacting carvedilol with phosphoric acid in a suitable solvent, such as acetone (B3395972) or acetonitrile (B52724), to precipitate the crystalline salt. google.com The choice of solvent and conditions can lead to the formation of different crystalline forms, including solvates (where solvent is incorporated into the crystal lattice) when alcohols like methanol (B129727) or ethanol are used. google.com

The solid-state of this compound has been extensively studied, revealing the existence of numerous polymorphic forms and solvates. One well-characterized form is carvedilol dihydrogen phosphate hemihydrate. nih.gov Its crystal structure was determined from powder X-ray diffraction data and confirmed to be a monoclinic system with a C2/c space group. nih.gov The asymmetric unit contains one carvedilol cation, one dihydrogen phosphate anion, and half a water molecule. nih.gov In this structure, the carbazole (B46965) and benzene (B151609) ring systems of the carvedilol cation are oriented nearly perpendicular to each other, with a dihedral angle of 87.2 (2)°. nih.gov The crystal packing is stabilized by a robust network of O—H⋯O and N—H⋯O hydrogen bonds that link the cations, anions, and water molecules, creating a consolidated three-dimensional structure. nih.gov

Another identified form is carvedilol dihydrogen phosphate propan-2-ol solvate. iucr.org This form crystallizes in the triclinic system. iucr.org Its structure also features a complex network of intermolecular O—H⋯O and N—H⋯O hydrogen bonds that connect the carvedilol cations, phosphate anions, and propan-2-ol solvent molecules into layers. iucr.org The existence of these different crystalline forms, each with a unique molecular arrangement and interaction network, highlights the polymorphic nature of this compound. google.comgoogle.com

Table 1: Crystallographic Data for Carvedilol Dihydrogen Phosphate Hemihydrate

Parameter Value
Chemical Formula C₂₄H₂₇N₂O₄⁺·H₂PO₄⁻·0.5H₂O
Molecular Weight 513.47
Crystal System Monoclinic
Space Group C2/c
a (Å) 26.600 (2)
b (Å) 12.3767 (12)
c (Å) 16.5101 (15)
β (°) 106.662 (11)
Volume (ų) 5207.2 (8)
Z 8

Data sourced from a powder study of carvedilol dihydrogen phosphate hemihydrate. nih.gov

Correlation of Crystal Structure with Dissolution Behavior

The crystal structure of a pharmaceutical solid has a direct and significant impact on its dissolution rate, a key factor for bioavailability. Carvedilol itself is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility. mdpi.comjapsonline.com Its solubility is pH-dependent, increasing in acidic conditions. google.comdissolutiontech.com The formation of a phosphate salt is a strategy to enhance this limited solubility.

The specific polymorphic form of this compound is crucial, as different crystal lattices possess different energies. google.com The strength of the intermolecular interactions within the crystal, such as the hydrogen bonds detailed in the hemihydrate and solvate structures, must be overcome for the compound to dissolve. nih.goviucr.org It has been demonstrated that different polymorphs of carvedilol can have different dissolution profiles. dissolutiontech.comrsc.org

Interestingly, while converting a crystalline drug to an amorphous (non-crystalline) form typically increases solubility, studies on this compound have shown divergent results. mdpi.comnih.gov One study found that an amorphous form of this compound, obtained by grinding, actually exhibited lower solubility at both pH 1.2 and 6.8 compared to its crystalline counterpart. mdpi.comnih.gov This unexpected outcome was attributed to the possible formation of a hard film on the particle surface, which limits wetting by the solvent. mdpi.com However, when this amorphous form was combined with hydrophilic polymers in solid dispersions, the solubility improved, with a formulation containing Pluronic® F-127 showing better solubility than combinations of the crystalline form with the same polymers. mdpi.com This illustrates the complex relationship between solid-state form, formulation, and dissolution behavior.

Co-crystallization and Salt Formation Research

To further enhance the physicochemical properties of carvedilol, researchers have explored the creation of novel multi-component crystalline forms beyond the phosphate salt, including other salts and co-crystals. mdpi.com This area of crystal engineering aims to modify properties like solubility and dissolution rate by incorporating a second, pharmaceutically acceptable molecule (a coformer or salt former) into the crystal lattice of the active pharmaceutical ingredient (API). kent.ac.uk

Numerous studies have successfully created new salts of carvedilol using various carboxylic acids. For instance, novel ethanol-solvated salts have been synthesized with the dicarboxylic acids adipic acid and succinic acid. mdpi.comnih.gov Both new salts showed improved dissolution rates and equilibrium solubility in phosphate buffer (pH 6.8) compared to the pure drug. mdpi.comnih.gov Other research has reported the formation of salts with DL-mandelic acid, benzoic acid, fumaric acid, and oxalic acid. mdpi.commdpi.comresearchgate.netresearchgate.net The formation of a salt is generally predicted when the difference in pKa values between the basic drug and the acidic coformer is greater than 3-4, indicating proton transfer. mdpi.compensoft.net

Co-crystals, where the components are linked by non-ionic interactions like hydrogen bonds, have also been investigated. Carvedilol co-crystals have been prepared with coformers such as succinic acid, fumaric acid, and oxalic acid using solvent evaporation methods. innovareacademics.inresearchgate.net These co-crystals demonstrated significantly improved solubility and dissolution rates compared to pure carvedilol. innovareacademics.inresearchgate.net The formation of a new solid phase was confirmed through various analytical techniques, which showed changes in crystal morphology, infrared spectra, melting points, and X-ray diffraction patterns. innovareacademics.inresearchgate.net Another study explored co-crystallization with isonicotinamide, which was predicted to form a co-crystal rather than a salt due to a smaller pKa difference. pensoft.net These studies collectively show that both salt formation and co-crystallization are viable and effective strategies for modulating the solid-state properties of carvedilol. pensoft.netinnovareacademics.in

Advanced Pharmaceutical Formulation Research of Carvedilol Phosphate

Design and Development of Sustained/Extended Release Systems

The development of sustained or extended-release dosage forms for carvedilol (B1668590) phosphate (B84403) is a key area of pharmaceutical research. These advanced formulations are designed to maintain therapeutic drug concentrations in the blood for a prolonged period, which can enhance patient compliance and therapeutic efficacy. This is achieved by meticulously controlling the rate at which the drug is released from the dosage form. Two primary strategies employed for this purpose are matrix tablet formulations and osmotic drug delivery systems.

Matrix tablets are a popular and cost-effective method for achieving sustained drug release. banglajol.info In this system, the drug is uniformly dispersed throughout a polymer matrix. The release of carvedilol phosphate from these tablets is controlled by the properties of the polymer and its interaction with the surrounding fluids in the gastrointestinal tract.

The choice of polymer and its concentration are critical factors that dictate the drug release profile from a matrix tablet. Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC), Sodium Carboxymethyl Cellulose (B213188) (Sodium CMC), and Carbopol are widely used due to their ability to form a gel layer upon contact with aqueous fluids. researchgate.netbioline.org.br This gel layer acts as a barrier to both drug diffusion and tablet erosion, thereby controlling the drug release rate.

Research has shown that increasing the concentration or viscosity grade of polymers like HPMC leads to a decrease in the drug release rate. For instance, studies have utilized different viscosity grades of HPMC, such as K4M, K15M, and K100M, to modulate the release of this compound. researchgate.netresearchgate.net Formulations with higher viscosity grades or higher polymer concentrations exhibit a more retarded release. One study prepared sustained-release tablets using varying ratios of Methocel® K4M CR and Methocel® K15M CR. researchgate.net It was observed that the polymer composition significantly influenced the drug release, aiming for a sustained profile over 24 hours. researchgate.net

Hydrophobic polymers like Ethylcellulose can also be incorporated into matrix tablets to control drug release. wjpsronline.com Ethylcellulose is not soluble in water and controls drug release primarily through a diffusion mechanism, where the drug dissolves and diffuses through a network of pores within the matrix. Combining hydrophilic and hydrophobic polymers can offer a more precise and predictable control over the drug release profile. wjpsronline.com

The interplay between different polymers and their concentrations allows formulators to fine-tune the release of this compound. For example, a study focusing on developing sustained-release tablets used a combination of HPMC, Microcrystalline Cellulose (MCC), and Ethylcellulose (EC) to achieve a desired release profile over 12 hours. wjpsronline.com Another investigation used polymers such as guar (B607891) gum, HPMC K100M, and sodium carboxymethyl cellulose at high viscosity grades to prepare matrix tablets by direct compression. researchgate.net

Interactive Table: Effect of Polymer Type and Concentration on this compound Release

Formulation Code Polymer(s) Used Polymer Concentration/Ratio Key Finding Reference
F1-F4 Methocel® K4M CR, Methocel® K15M CR 15%:15% to 15%:9% Varying polymer ratios effectively sustained release up to 24 hours. researchgate.net
F6 HPMC, MCC, EC Optimized concentrations Achieved desired release profile over a 12-hour period. wjpsronline.com
F14 NaCMC, Na-alginate 7.5 mg : 7.5 mg Released 90.02% of the drug in 12 hours, achieving sustained release. researchgate.net

Understanding the mechanism of drug release from matrix tablets is crucial for their development and optimization. In vitro dissolution studies are performed to determine the release kinetics. The data obtained from these studies are fitted to various mathematical models, such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas, to elucidate the release mechanism. researchgate.net

For hydrophilic matrix tablets of this compound, the release mechanism is often a complex interplay of diffusion and erosion. researchgate.net When the tablet comes into contact with gastrointestinal fluid, the polymer on the surface hydrates to form a gel layer. The drug then diffuses through this gel layer. Simultaneously, the outer layer of the polymer matrix gradually erodes, releasing more drug.

The Korsmeyer-Peppas model is particularly useful for analyzing drug release from polymeric dosage forms when the release mechanism is not well-known or when more than one type of release phenomenon is involved. The model is represented by the equation:

Mt / M∞ = k * t^n

Where:

Mt / M∞ is the fraction of drug released at time t

k is the release rate constant

n is the release exponent, which is indicative of the drug release mechanism.

A value of n ≈ 0.45 suggests Fickian diffusion (case I transport), where drug release is primarily controlled by diffusion. A value of n between 0.45 and 0.89 indicates non-Fickian transport (anomalous transport), which is a combination of diffusion and polymer chain relaxation or erosion. bioline.org.br Values of n > 0.89 suggest super case II transport, which is dominated by polymer erosion. bioline.org.brcrpsonline.com

Interactive Table: Release Kinetics of this compound Matrix Tablets

Formulation Best Fit Model Release Exponent (n) Predominant Release Mechanism Reference
F6-F9 (with SLS) Satisfactory fit to kinetic models - Diffusion and Erosion researchgate.net
F8 Higuchi 1.035 Non-Fickian Diffusion (Super Case-II transport) crpsonline.com
F14 Zero-order 1.098 Super Case-II Transport researchgate.net

Osmotic drug delivery systems (ODDS) are another advanced approach for achieving controlled drug release. These systems utilize the principle of osmosis to deliver the drug at a constant rate over a prolonged period. A typical osmotic pump tablet consists of a core containing the drug and an osmotic agent, which is surrounded by a semipermeable membrane with a small orifice. researchgate.net When the tablet comes into contact with gastrointestinal fluids, water enters the core through the semipermeable membrane, dissolving the drug and the osmotic agent. This creates an osmotic pressure gradient that forces the drug solution out of the orifice at a controlled rate.

The selection and concentration of the osmotic agent (osmogen) are critical for the performance of an osmotic pump. The osmogen creates the osmotic pressure that drives the release of the drug. Common osmogens include water-soluble salts like sodium chloride and sugars like mannitol (B672). semanticscholar.orgijpba.in

The rate of drug release from an osmotic system is directly proportional to the osmotic pressure generated by the osmogen. Research on this compound osmotic tablets has demonstrated that the concentration of the osmogen significantly affects the drug release profile. jpsbr.org In one study, a mixture of sodium chloride and mannitol was used to achieve the desired osmotic pressure. researchgate.netsemanticscholar.org By optimizing the concentration of the osmogen, a zero-order release profile, where the drug is released at a constant rate, can be achieved. jpsbr.org Some studies have also incorporated solubilizers like polysorbate 80 into the core to enhance the dissolution of poorly soluble drugs like this compound, thereby facilitating their release from the osmotic system. jpsbr.org

The semipermeable membrane that coats the tablet core is another crucial component of an osmotic drug delivery system. This membrane must be permeable to water but impermeable to the drug and other excipients in the core. researchgate.net Cellulose acetate (B1210297) is a commonly used polymer for forming this semipermeable membrane. semanticscholar.orgresearchgate.net

Gastroretentive Floating Drug Delivery Systems

Gastroretentive drug delivery systems (GRDDS) are a significant area of research for this compound, a drug with a narrow absorption window in the upper gastrointestinal tract. crpsonline.comjddtonline.info These systems are designed to remain in the stomach for an extended period, which can improve the bioavailability of drugs like this compound that have pH-dependent solubility. innovareacademics.injapsonline.com The development of floating tablets is a common approach to achieve gastric retention. These tablets have a bulk density lower than that of gastric fluids, allowing them to float on top of the stomach contents and avoid premature emptying. nih.gov

Gas-Generating Agent Optimization for Buoyancy

The buoyancy of floating tablets is often achieved through the incorporation of gas-generating agents, which produce carbon dioxide upon contact with acidic gastric fluid. japsonline.com Sodium bicarbonate is a frequently used gas-generating agent in these formulations. crpsonline.comjetir.org The concentration of the gas-generating agent is a critical factor that influences the floating characteristics of the tablet. crpsonline.com

Research has shown that the amount of sodium bicarbonate directly impacts the buoyancy and drug release profile. crpsonline.com An optimized ratio of a gas-generating mixture, such as sodium bicarbonate and citric acid, is crucial for achieving the desired floating behavior. japsonline.com One study determined an optimal stoichiometric ratio of citric acid to sodium bicarbonate to be 0.76:1 for effective gas generation. jetir.org The generated carbon dioxide gets entrapped within the hydrated polymer matrix of the tablet, increasing its porosity and enabling it to float for a prolonged duration. japsonline.com

In a study utilizing a 3² factorial design, the quantity of sodium bicarbonate was a key independent variable affecting the drug release profile. crpsonline.com It was observed that as the concentration of the gas-generating agent increases, the drug release rate also tends to increase. crpsonline.com Another study found that an optimized formulation contained 25 mg of sodium bicarbonate. japsr.in The interaction between the gas-generating agent and the matrix-forming polymers is essential for controlling both the floating properties and the drug release rate. crpsonline.com

In Vitro Buoyancy and Floating Time Characterization

The in vitro buoyancy of this compound floating tablets is characterized by two main parameters: the floating lag time (FLT) and the total floating time (TFT). jetir.orgymerdigital.com The FLT is the time it takes for the tablet to rise to the surface of the dissolution medium, while the TFT is the total duration the tablet remains buoyant. jetir.org These parameters are typically evaluated in a dissolution apparatus using 0.1 N HCl (pH 1.2) to simulate gastric fluid. ymerdigital.comsemanticscholar.org

Studies have reported varying floating lag times, ranging from a few seconds to several minutes, depending on the formulation composition. ymerdigital.comsemanticscholar.orgbvsalud.org For instance, some formulations exhibited an FLT of less than 10 to 30 seconds. srce.hr Another study reported a buoyancy lag time ranging from 45 to 78 seconds. ymerdigital.com The concentration and type of polymer used in the formulation play a significant role in determining the FLT, even when the concentration of the gas-generating agent is kept constant. innovareacademics.inymerdigital.com

The total floating time is a measure of the formulation's ability to be retained in the stomach. Many studies have successfully developed this compound floating tablets with a total floating time exceeding 7 to 12 hours. japsonline.comymerdigital.combvsalud.org One optimized formulation demonstrated a floating lag time of about 5 minutes and a total floating time of up to 22 hours. scispace.com The swelling behavior of the polymers in the tablet matrix contributes significantly to maintaining buoyancy over an extended period. srce.hr

Table 1: In Vitro Buoyancy Characteristics of this compound Floating Tablets

Formulation CodeFloating Lag Time (seconds)Total Floating Time (hours)Reference
F1420>12 bvsalud.org
F1-F9 Range45 - 78>7 ymerdigital.com
F6->12 japsr.in
C-POL MG (1:4)<30- srce.hr
F430>12 jetir.org
Optimized Formulation30022 scispace.com

Novel Delivery Approaches (e.g., Buccal Mucoadhesive Patches)

To overcome challenges like first-pass metabolism associated with oral administration, novel delivery systems such as buccal mucoadhesive patches are being explored for this compound. ijpbs.netresearchgate.net The buccal mucosa offers an attractive alternative route for systemic drug delivery due to its rich blood supply and avoidance of the gastrointestinal tract and hepatic first-pass effect. wjpmr.com

Polymer Blends for Mucoadhesion and Release Control

The effectiveness of buccal mucoadhesive patches relies heavily on the properties of the polymers used in their formulation. ijpbs.net These polymers are responsible for the adhesion of the patch to the buccal mucosa and for controlling the release of the drug. google.com Various natural and synthetic polymers have been investigated for this purpose.

In one study, buccal films of this compound were prepared using the natural film former from the mucilage of Plantago ovata husk. ijrrjournal.com Another research effort focused on using a combination of Hydroxy Propyl Methyl Cellulose (HPMC) E15 and Sago Starch. ijpbs.net The use of mucoadhesive polymers like HPMC, chitosan, and sodium carboxymethyl cellulose has also been explored to increase the residence time and absorption of the drug through the mucosa. semanticscholar.org The selection and ratio of these polymers are critical to achieving the desired mucoadhesive strength and drug release profile.

In Vitro Release and Kinetic Modeling of Novel Formulations

The in vitro release of this compound from these novel formulations is a key performance indicator. For buccal films, release studies are often conducted using a phosphate buffer (pH 6.8) to simulate saliva. ijpbs.net One optimized buccal film formulation exhibited a drug release of up to 98.42% within 10 minutes. ijrrjournal.com Another study using a blend of sago starch and HPMC E15 reported a release of 98.96% over 8 hours. ijpbs.net

To understand the mechanism of drug release, the in vitro release data is fitted to various kinetic models, such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas models. crpsonline.comijpbs.netslideshare.net For some floating tablet formulations, the release kinetics were found to follow a first-order model, with the mechanism being non-Fickian diffusion or super case-II transport. crpsonline.comslideshare.net In the case of buccal films, the release was often best described by a zero-order kinetic model, followed by a first-order and diffusion mechanism (Higuchi model). ijpbs.net The analysis of release kinetics helps in predicting the drug release profile and optimizing the formulation for a desired therapeutic outcome. wisdomlib.orgbioline.org.br

Table 2: In Vitro Release Kinetics of this compound Formulations

Formulation TypeKinetic ModelRelease MechanismReference
Floating Tablets (F8)First Order, Higuchi, Korsmeyer-PeppasNon-Fickian Diffusion (Super Case-II Transport) crpsonline.com
Floating TabletsFirst Order, Higuchi, Korsmeyer-PeppasNon-Fickian Diffusion (Super Case-II Transport) slideshare.net
Buccal Film (S3)Zero Order, First Order, HiguchiDiffusion ijpbs.net
Extended-Release Tablets (F7)Zero Order- wisdomlib.org
Matrix Tablets-Predominantly Diffusion bioline.org.br

Excipient Compatibility and Interaction Studies in Formulations

Ensuring the compatibility of this compound with various excipients is a fundamental step in the development of a stable and effective pharmaceutical formulation. wisdomlib.org Excipient interaction studies are performed to detect any physical or chemical interactions between the drug and the polymers or other additives used. semanticscholar.org

Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques used for these compatibility studies. semanticscholar.orgwisdomlib.org FTIR analysis helps in identifying any changes in the functional groups of the drug molecule when mixed with excipients. innovareacademics.inpharmacophorejournal.com Studies have consistently shown no significant chemical interactions between this compound and commonly used excipients like HPMC, Carbopol, Sodium CMC, and magnesium stearate, confirming their suitability for use in various formulations. innovareacademics.insemanticscholar.orgwisdomlib.org The absence of new peaks or significant shifts in the characteristic peaks of this compound in the FTIR spectra of the physical mixtures indicates compatibility. semanticscholar.org These studies provide the foundational evidence that the chosen excipients will not compromise the stability or therapeutic efficacy of the drug in the final dosage form. wisdomlib.org

Computational and Molecular Modeling in Formulation Design

The integration of computational and molecular modeling techniques has become a cornerstone in modern pharmaceutical formulation development. For this compound, these in silico approaches offer profound insights into its physicochemical and biochemical behavior, guiding the rational design of effective drug delivery systems. By simulating complex molecular interactions and predicting pharmacokinetic outcomes, researchers can navigate the challenges associated with this compound's low solubility and potential for variable bioavailability, thereby accelerating the formulation optimization process.

Molecular Docking Studies for Drug-Protein Interactions in Context of Formulations

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a drug molecule to a target protein. In the context of this compound formulation, these studies are crucial for understanding its interactions with various proteins that can influence its therapeutic efficacy and delivery. amazonaws.com

Detailed research findings from molecular docking studies provide insights into the binding modes of this compound with its target receptors. amazonaws.com For instance, the bioactivity of this compound can be predicted using resources like the RCSB Protein Data Bank (PDB), which houses a vast collection of protein structures. amazonaws.com This information is instrumental in understanding the drug's mechanism of action at a molecular level. amazonaws.com

Furthermore, molecular docking can be employed to investigate the interactions between this compound and excipients used in a formulation. These interactions can significantly impact the drug's release profile and stability. For example, understanding how this compound binds to polymers or other carrier molecules can aid in the design of controlled-release or solubility-enhanced formulations. amazonaws.comjddtonline.info In some studies, molecular docking has been used to elucidate the interactions between drugs and surfactants, which are often used to improve the solubility of poorly soluble drugs like this compound. researchgate.net

The following table summarizes the key applications of molecular docking in the formulation design of this compound:

Application of Molecular DockingSignificance in Formulation Design
Target Protein Interaction Analysis Elucidates the binding mechanism of this compound to its therapeutic targets, providing a basis for understanding its pharmacological activity. amazonaws.com
Excipient Interaction Studies Predicts the binding affinity between this compound and various formulation excipients, guiding the selection of appropriate carriers for desired release characteristics. amazonaws.comjddtonline.info
Solubility Enhancement Mechanisms Investigates the molecular interactions with solubilizing agents like cyclodextrins and surfactants to understand how they improve the dissolution of this compound. jddtonline.inforesearchgate.net
Predicting Drug Release Provides insights into the forces governing the association between the drug and the formulation matrix, which can correlate with the drug release kinetics.

In Silico Prediction of Pharmacokinetic Properties for Formulation Optimization

In silico prediction of pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) modeling, plays a pivotal role in optimizing the formulation of this compound. amazonaws.com These computational models can forecast how the drug will behave in the body, allowing formulators to fine-tune the delivery system to achieve the desired therapeutic effect.

Several online tools and software, such as SwissADME, are utilized to evaluate the pharmacokinetic parameters of this compound. amazonaws.com These tools can predict properties like lipophilicity, aqueous solubility, and potential for oral bioavailability. amazonaws.com For a Biopharmaceutics Classification System (BCS) Class II drug like this compound, which is characterized by low solubility and high permeability, these predictions are particularly valuable. amazonaws.comnih.gov

The insights gained from in silico ADME predictions directly inform formulation strategies. For instance, if a model predicts poor oral absorption due to low solubility, formulators can focus on developing formulations that enhance dissolution, such as solid dispersions or lipid-based systems. jddtonline.infomdpi.com Conversely, if a model predicts rapid metabolism, the formulation might be designed for controlled release to maintain therapeutic drug levels over an extended period. amazonaws.com

A study on genotoxic impurities in this compound utilized in silico models to compare the pharmacokinetic and pharmacodynamic properties of the impurities with the drug molecule itself, highlighting the risk associated with these impurities. nih.gov This demonstrates the utility of in silico tools in ensuring the safety and quality of the final drug product.

The table below presents key pharmacokinetic parameters of this compound that can be predicted using in silico models and their implications for formulation design:

Predicted Pharmacokinetic ParameterImplication for Formulation Optimization
Aqueous Solubility Guides the selection of solubility enhancement techniques (e.g., use of surfactants, cyclodextrins, or amorphous solid dispersions). amazonaws.comjddtonline.infomdpi.com
Lipophilicity (LogP) Influences permeability and absorption; helps in designing formulations that can effectively traverse biological membranes. amazonaws.com
Oral Bioavailability Provides an early indication of the fraction of the drug that will reach systemic circulation, directing efforts to improve absorption through formulation strategies. amazonaws.com
Metabolism Profile Predicts the metabolic pathways and potential for first-pass metabolism, informing the design of controlled-release formulations to bypass or reduce this effect. nih.gov
Protein Binding Estimates the extent to which the drug will bind to plasma proteins, which can affect its distribution and availability at the target site. researchgate.net

By leveraging these computational predictions, the development of this compound formulations can be made more efficient and targeted, ultimately leading to improved therapeutic outcomes. amazonaws.com

Metabolism and Pharmacokinetic Studies in Research Models

Cytochrome P450 (CYP) Mediated Metabolism Investigations

Carvedilol (B1668590) undergoes extensive metabolism primarily in the liver, with cytochrome P450 enzymes playing a crucial role in its biotransformation. wikipedia.orgalliedacademies.org The primary metabolic reactions involve aromatic ring oxidation and glucuronidation. fda.gov

In vitro studies utilizing human liver microsomes have identified several CYP isoenzymes responsible for the metabolism of carvedilol. The primary enzymes involved are CYP2D6 and CYP2C9. alliedacademies.orgfda.gov Other isoenzymes, including CYP3A4, CYP1A2, and CYP2E1, contribute to a lesser extent. fda.govnih.gov

Specifically, CYP2D6 is the major enzyme responsible for the 4'- and 5'-hydroxylation of carvedilol. fda.govnih.gov CYP2C9 is primarily involved in the O-methylation pathway of the S(-)-carvedilol enantiomer. fda.govnih.gov Research also indicates that CYP1A2 plays a significant role in the metabolism of S-carvedilol. tandfonline.compharmgkb.org

The metabolism of carvedilol can be summarized in the following table:

Table 1: CYP Isoenzymes Involved in Carvedilol Metabolism
CYP Isoenzyme Primary Metabolic Pathway Reference
CYP2D6 Aromatic ring hydroxylation (4'- and 5'-hydroxyphenyl carvedilol) fda.govnih.gov
CYP2C9 O-demethylation (O-desmethylcarvedilol), particularly of S(-)-carvedilol fda.govnih.govpharmgkb.org
CYP3A4 Contributes to metabolism, particularly of R-carvedilol fda.govtandfonline.compharmgkb.org
CYP1A2 Significant contributor to S-carvedilol metabolism tandfonline.compharmgkb.org
CYP2E1 Minor contributor to carvedilol metabolism fda.govucl.ac.uk

Carvedilol is administered as a racemic mixture of two enantiomers, R(+)-carvedilol and S(-)-carvedilol, which exhibit different metabolic profiles. wikipedia.orgnih.gov This stereoselective metabolism is a key feature of its pharmacokinetics. alliedacademies.orgtandfonline.com

Following oral administration, plasma concentrations of R(+)-carvedilol are approximately 2 to 3 times higher than those of S(-)-carvedilol, indicating extensive first-pass metabolism of the S(-) enantiomer. fda.govnih.gov The clearance of S(-)-carvedilol is higher than that of R(-)-carvedilol. nih.gov This difference is attributed to a greater intrinsic clearance of the S(-)-enantiomer in the liver. nih.gov

The primary enzymes responsible for the metabolism of both enantiomers are CYP2D6 and CYP2C9. fda.gov CYP2D6 metabolizes S-carvedilol to a much greater extent than R-carvedilol. tandfonline.com In human liver microsomes, CYP2D6 is the main enzyme metabolizing R-carvedilol, followed by CYP3A4, CYP1A2, and CYP2C9. tandfonline.com Conversely, the S-enantiomer is primarily metabolized by CYP1A2, followed by CYP2D6 and CYP3A4. tandfonline.com

Table 2: Stereoselective Metabolism of Carvedilol Enantiomers

Enantiomer Primary Metabolizing CYP Isoenzymes Key Findings Reference
R(+)-Carvedilol CYP2D6, CYP3A4, CYP1A2, CYP2C9 Higher plasma concentrations post-oral administration; lower clearance. fda.govtandfonline.comnih.gov
S(-)-Carvedilol CYP1A2, CYP2D6, CYP3A4 Lower plasma concentrations post-oral administration; higher clearance. fda.govtandfonline.comnih.gov

Characterization of Active Metabolites in Preclinical Systems

The metabolism of carvedilol results in the formation of several metabolites, some of which possess pharmacological activity. fda.govnih.gov Demethylation and hydroxylation at the phenol (B47542) ring produce three active metabolites with β-receptor blocking activity. fda.govfda.gov

Preclinical studies have been conducted to assess the potency and activity of carvedilol's metabolites. The 4'-hydroxyphenyl metabolite is notably potent, exhibiting approximately 13 times greater β-blocking activity than the parent compound, carvedilol. fda.govfda.govfarmaciajournal.com In contrast, the three active metabolites show weak vasodilating activity compared to carvedilol. fda.govfda.gov The plasma concentrations of these active metabolites are about one-tenth of those observed for carvedilol itself. fda.gov

The primary active metabolites identified in preclinical studies include 4'-hydroxycarvedilol, 5'-hydroxycarvedilol, and O-desmethylcarvedilol. nih.govnih.govpharmgkb.org While the hydroxylated metabolites have significant beta-blocking effects, O-desmethylcarvedilol has minor beta-blocking action and no activity at alpha-1 adrenergic receptors. pharmgkb.org

Table 3: Activity Profile of Carvedilol Metabolites

Metabolite Relative Potency (β-blockade) Vasodilating Activity Reference
4'-hydroxyphenyl carvedilol ~13 times more potent than carvedilol Weak fda.govfda.govfarmaciajournal.com
Other active metabolites Active Weak fda.govfda.gov
O-desmethylcarvedilol Minor β-blocking action No α1-adrenergic receptor activity pharmgkb.org

In Vitro Drug-Drug Interaction Studies (DDI)

The metabolism of carvedilol through the cytochrome P450 system makes it susceptible to drug-drug interactions when co-administered with substances that inhibit or induce these enzymes. fda.gov

In vitro studies using liver microsomes have demonstrated that the metabolism of carvedilol can be significantly altered by compounds that inhibit CYP enzymes, particularly CYP2D6. nih.govresearchgate.net For instance, antidepressants that are known CYP2D6 inhibitors, such as sertraline, fluvoxamine, and bupropion, have been shown to inhibit carvedilol's metabolism in rat liver microsomes. nih.gov Sertraline was identified as the most potent inhibitor among those tested. nih.gov Another study found that citalopram (B1669093) could decrease the metabolic rate of carvedilol in rat-pooled liver microsomes, an interaction mediated by CYP2D6 inhibition. researchgate.net

Ticlopidine has been shown to inhibit CYP2C9 activity in a concentration-dependent manner, which could potentially increase the oral bioavailability of carvedilol by inhibiting its metabolism. biomolther.org Furthermore, carvedilol itself has been found to inhibit the metabolism of other drugs. For example, it strongly inhibited the metabolism of bedaquiline (B32110) in human liver microsomes, an interaction mediated by CYP3A4. nih.gov

These findings highlight the potential for clinically significant drug-drug interactions involving carvedilol, necessitating careful consideration when co-administering it with other medications that are substrates, inhibitors, or inducers of the same CYP enzymes.

Mechanistic Studies of Inhibition Types (e.g., Mixed, Un-competitive)

Research into the metabolic pathways of carvedilol has identified specific mechanisms of enzyme inhibition. Studies utilizing various in vitro systems, including rat liver microsomes (RLM), human liver microsomes (HLM), and recombinant human cytochrome P450 enzymes, have elucidated the nature of these inhibitory interactions.

One study investigating the effect of carvedilol on the metabolism of another drug, bedaquiline, found that the type of inhibition varied depending on the enzymatic system used. nih.gov In rat liver microsomes (RLM), carvedilol exhibited a mixed-type inhibition . nih.gov When tested with human liver microsomes (HLM), the mechanism was identified as un-competitive inhibition . nih.gov Furthermore, in a system with recombinant human CYP3A4, the inhibition was again found to be of a mixed type . nih.gov These findings highlight that carvedilol can act as an inhibitor of drug metabolism through different mechanisms, which can be species- and enzyme-specific. nih.gov The half-maximal inhibitory concentration (IC50) values were determined to be 15.35 µM in RLM, 7.55 µM in HLM, and 0.79 µM for CYP3A4. nih.gov

Other research has also pointed to competitive inhibition mechanisms. For instance, the metabolism of both R(+) and S(-) enantiomers of carvedilol in rat liver microsomes, particularly 1- and 8-hydroxylation, is significantly catalyzed by the enzyme CYP2D1. nih.gov The involvement of this enzyme was confirmed by experiments showing competitive inhibition by quinine, a known inhibitor of the rat CYP2D isoform. nih.govjst.go.jp

Studies on the pharmacodynamic effects of carvedilol have also characterized inhibition types at various receptors, such as competitive antagonism at β1- and β2-adrenoceptors and the α1-adrenoceptor, alongside noncompetitive blockade of α2-adrenoceptors. researchgate.net However, within the context of pharmacokinetic metabolism, the primary mechanisms identified in research models are mixed, un-competitive, and competitive inhibition of cytochrome P450 enzymes. nih.govnih.gov

Enzyme SystemInhibition TypeIC50 Value (µM)Source
Rat Liver Microsomes (RLM)Mixed15.35 ± 0.43 nih.gov
Human Liver Microsomes (HLM)Un-competitive7.55 ± 0.74 nih.gov
Recombinant Human CYP3A4Mixed0.79 ± 0.05 nih.gov
Rat Liver Microsomes (CYP2D1)Competitive (by Quinine)Not Reported nih.gov

Pharmacokinetic Modeling in Research Models (e.g., Rat Liver Microsomes)

Pharmacokinetic (PK) modeling is a critical tool for predicting the absorption, distribution, metabolism, and excretion of compounds like carvedilol. Physiologically based pharmacokinetic (PBPK) models, in particular, have been developed to simulate carvedilol's behavior in various scenarios.

Researchers have developed PBPK models for carvedilol based on clearance data from human liver and intestinal microsomes. nih.gov These models are designed to incorporate pathophysiological changes, such as altered hepatic and renal blood flows that occur in conditions like chronic heart failure, to improve the prediction of drug exposure. nih.gov The successful development of these models in healthy adults allows for their scaling and application to other populations, demonstrating the utility of in vitro data from systems like microsomes in building complex predictive models. nih.gov

Studies using rat liver microsomes (RLM) have been central to understanding carvedilol's stereoselective metabolism. The incubation of R(+)- and S(-)-carvedilol with RLM leads to the formation of several oxidative metabolites. nih.gov Models based on these microsomal experiments have been used to estimate key pharmacokinetic parameters. For example, hepatic clearance (CLh) values calculated from in vitro experiments with liver microsomes from Dark Agouti (DA) rats differed from estimates obtained from in vivo experiments. ualberta.ca However, when the model was refined to use data from DA rat hepatocytes instead of microsomes, the predicted CLh values were almost identical to those observed in vivo, showcasing the importance of selecting the appropriate in vitro model system for accurate pharmacokinetic predictions. ualberta.ca

Further PK modeling in humans has described carvedilol's pharmacokinetics using a two-compartment model with zero-order absorption and first-order elimination. nih.gov While this specific model was developed with human data, the principles of compartmental modeling are widely applied in preclinical research to characterize a drug's disposition. Computer modeling and simulation, including both conventional PK and PBPK modeling, have also been employed to confirm that standard bioequivalence metrics are sufficient to ensure consistent therapeutic levels of extended-release carvedilol phosphate (B84403) formulations. regulations.gov

Clearance and Half-Life Determination in Model Systems

The clearance and half-life of carvedilol have been determined in various research models, revealing significant enantioselective and species-specific differences.

In vitro studies using rat liver microsomes have been instrumental in quantifying the intrinsic clearance (CLint) of carvedilol's enantiomers. The S/R enantiomeric ratios for the intrinsic clearance (Vmax/KM) of its major metabolites were found to be 0.40 for 1-hydroxycarvedilol, 1.99 for 8-hydroxycarvedilol, 0.77 for O-desmethylcarvedilol, and 2.71 for 4'-hydroxycarvedilol, demonstrating clear stereoselective oxidation in this model. nih.gov Further investigation in different rat strains showed that the CLint for S-carvedilol in Dark Agouti (DA) rats was 2.5 times higher than that for R-carvedilol. ualberta.ca

In vivo pharmacokinetic studies in animal models provide further data. In a study with healthy dogs, the median elimination half-life (t1/2) of carvedilol was 282 minutes after intravenous administration and 82 minutes following oral administration. nih.gov The plasma clearance of carvedilol is generally high, reported between 500-700 mL/min in humans, with a terminal elimination half-life of approximately 7 to 10 hours. drugbank.comwikipedia.org In mice, the terminal half-life has also been reported to be in the range of 6 to 10 hours. nih.gov

Pharmacokinetic Parameters of Carvedilol in Research Models
Model SystemParameterValueSource
Rat Liver Microsomes (in vitro)S/R Ratio for CLint (1-hydroxycarvedilol)0.40 nih.gov
S/R Ratio for CLint (8-hydroxycarvedilol)1.99 nih.gov
S/R Ratio for CLint (4'-hydroxycarvedilol)2.71 nih.gov
S/R Ratio for CLint (O-desmethylcarvedilol)0.77 nih.gov
Healthy Dogs (in vivo)Elimination Half-Life (IV)282 minutes (median) nih.gov
Elimination Half-Life (Oral)82 minutes (median) nih.gov
Mice (in vivo)Terminal Half-Life6 - 10 hours nih.gov

Structure Activity Relationship Sar and Derivative Research

Mechanistic Evaluation of Derivatives

The development of novel carvedilol (B1668590) derivatives necessitates a thorough evaluation of their mechanisms of action, including their binding affinity for various receptors and their potential to interact with new therapeutic targets.

Carvedilol is a non-selective antagonist of β-adrenergic receptors (β1 and β2) and an α1-adrenergic receptor antagonist. wikipedia.org The S(-) enantiomer is responsible for the beta-blocking activity, while both S(-) and R(+) enantiomers contribute to the alpha-blocking effects. wikipedia.org The affinity (Ki) of carvedilol for human β1 and β2-adrenergic receptors is high, in the nanomolar range. wikipedia.org

Research into carvedilol derivatives has aimed to modulate these affinities or to characterize affinities for new targets. In a study focused on otoprotection, carvedilol itself was identified as a high-affinity permeant blocker of the mechanoelectrical transducer (MET) channel, a novel target for this compound. acs.org The dissociation constant (KD) for this interaction was found to be voltage-dependent, with the strongest block observed at a membrane potential of +12.8 mV. acs.org

Table 1: MET Channel Blocking Affinity of Carvedilol at Different Membrane Potentials This table is interactive. You can sort and filter the data.

Membrane Potential (mV) KD (μM) Hill Coefficient
-164 6.3 1.1
+16 0.1 0.5
+96 1.5 0.9
-84 2.0 N/A

Data sourced from a study on the otoprotective effects of carvedilol and its derivatives. acs.orgsemanticscholar.org

One derivative from this study, compound 13 , was found to bind more tightly to the MET channel than carvedilol itself, demonstrating how structural modification can enhance affinity for a novel target. acs.org Another study identified Compound-6 (Cmpd-6) as a positive allosteric modulator that selectively enhances the binding affinity of carvedilol for β1-adrenergic receptors, potentiating its β-arrestin-biased signaling. researchgate.net

Research has uncovered that carvedilol and its derivatives can interact with targets beyond the adrenergic system, opening up new therapeutic possibilities.

Mechanoelectrical Transducer (MET) Channel: As mentioned, carvedilol and its derivatives have been identified as blockers of the MET channel in sensory hair cells. This action is proposed as the mechanism for their protective effect against aminoglycoside-induced ototoxicity, a significant side effect of certain antibiotics. acs.orgCurrent time information in Bangalore, IN.

Cytochrome P450 1B1 (CYP1B1): Through a structure-based virtual screening approach, carvedilol was identified as a novel inhibitor of CYP1B1, an enzyme implicated in cancer cell survival and drug resistance. researchgate.net This finding suggests a potential for repurposing carvedilol or developing derivatives as anti-cancer agents, particularly for tumors overexpressing CYP1B1. researchgate.net

Anti-angiogenesis Pathways: Carvedilol has been shown to inhibit angiogenesis by suppressing the VEGF-Src-ERK signaling pathway. wjgnet.com It directly inhibited the proliferation and tube formation of human umbilical vascular endothelial cells (HUVECs), suggesting a potential therapeutic application in angiogenesis-dependent diseases like liver fibrosis. wjgnet.com

Ryanodine Receptor 2 (RyR2): Carvedilol's ability to inhibit store overload-induced Ca2+ release (SOICR) via the RyR2 channel is a key part of its antiarrhythmic effect in heart failure. nih.gov The synthesis and evaluation of numerous analogues aim to optimize this specific activity, providing a targeted approach to treating cardiac arrhythmias. nih.gov

Serotonin 2A (5-HT2A) Receptors: Computational and in vitro studies have demonstrated that carvedilol has a functionally relevant interaction with 5-HT2A receptors, exhibiting nanomolar affinity. nih.gov While it did not activate canonical signaling pathways, it antagonized serotonin-mediated signaling, representing a novel mechanism of action for this clinically used drug. nih.gov

SARS-CoV-2 Main Protease (Mpro): In silico studies using molecular docking and molecular dynamics simulations have shown that carvedilol exhibits a strong binding affinity for the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. rsc.org This suggests that carvedilol derivatives could be explored as potential lead compounds for developing antiviral agents against COVID-19. rsc.org

Computational Approaches in SAR Studies

Computational chemistry has become an indispensable tool in the study of carvedilol's SAR and the rational design of its derivatives. frontiersin.org These methods allow for the efficient prediction of molecular interactions, properties, and potential biological activities, guiding synthetic efforts and reducing the need for extensive empirical screening. nih.gov

Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations are pivotal. frontiersin.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, helping to understand binding affinities and interaction mechanisms. frontiersin.org It has been used to explore carvedilol's binding to putative SARS-CoV-2 target proteins like Mpro and to understand its interaction with CYP1B1. researchgate.netfrontiersin.org Docking studies can guide structural modifications to enhance activity or selectivity. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models quantitatively correlate chemical structures with their biological activities. frontiersin.org This allows for the prediction of how structural variations will influence a molecule's behavior, including its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-receptor complexes over time, offering a more detailed view than the static images provided by molecular docking. rsc.org This method was used to confirm the stability of carvedilol's binding to the SARS-CoV-2 Mpro, supporting its potential as an inhibitor. rsc.org

Pharmacophore Modeling: This ligand-based method identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov A pharmacophore model derived from known 5-HT2A receptor ligands successfully identified carvedilol as a high-priority candidate for interacting with this receptor. nih.gov

These computational approaches have been instrumental in identifying novel targets for carvedilol, such as CYP1B1 and 5-HT2A receptors, and in proposing new therapeutic uses, like its potential as an anti-SARS-CoV-2 agent. researchgate.netnih.govrsc.org They are essential for understanding the SAR of CYP1B1 inhibitors and for designing new derivatives with improved properties. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
Carvedilol
Carvedilol Phosphate (B84403)
8-Fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one
Compound 13
Compound 25
Compound-6 (Cmpd-6)
Epichlorohydrin (B41342)
Serotonin
M100907

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations have become an indispensable computational tool for investigating the dynamic behavior of molecular systems, such as the intricate interactions between a ligand and its receptor, at an atomic level. mdpi.comdovepress.comresearchgate.net These simulations provide insights into the conformational changes and energy landscapes that govern the binding process and subsequent cellular signaling. mdpi.comresearchgate.net In the context of carvedilol, MD simulations have been pivotal in elucidating its unique pharmacological profile at adrenergic receptors.

Metadynamics molecular dynamics simulations have been used to explore the conformational states of the β2-adrenergic receptor (β2AR) when bound to carvedilol. nih.gov These studies revealed that carvedilol stabilizes a receptor conformation distinct from both the fully active state induced by agonists like isoproterenol (B85558) and the inactive apo-state. nih.gov This unique conformation is central to understanding carvedilol's signaling properties, particularly its role as a β-arrestin-biased ligand. researchgate.netnih.govnih.gov Biased agonism refers to the ability of a ligand to selectively activate certain downstream signaling pathways over others. researchgate.netresearchgate.net Carvedilol, for instance, acts as an inverse agonist for G protein-dependent signaling while simultaneously functioning as a weak agonist for β-arrestin-dependent pathways. nih.gov

Simulations suggest that this biased signaling is a result of the specific conformational changes carvedilol induces in the receptor. researchgate.netnih.gov For the β2AR, carvedilol-induced conformations appear to be poor substrates for the G protein-coupled receptor kinases (GRKs) that are necessary for the robust recruitment of β-arrestin. nih.gov Specifically, GRK6-mediated phosphorylation sites (S355 and S356) are crucial for β-arrestin-mediated ERK activation, while GRK2 sites are more involved in receptor internalization. nih.gov The inability of carvedilol to efficiently promote the necessary receptor phosphorylation explains its weak β-arrestin agonism and why it does not cause significant receptor internalization. nih.gov

Structural studies and simulations on the highly homologous β1-adrenergic receptor (β1AR) have shown that β-arrestin-biased ligands, including carvedilol, tend to form more contacts with extracellular residues rather than deep within the orthosteric pocket. biorxiv.orgresearchgate.net In the β1AR, the binding of carvedilol results in a rotamer configuration of Ser215(5.46) that allows for an interhelical hydrogen bond, a feature seen with partial agonists. researchgate.net Concurrently, the configuration of Ser212(5.43) is similar to that observed in agonist-bound structures. researchgate.net These subtle but critical differences in receptor conformation, dictated by the ligand, are key determinants of the resulting signaling cascade. researchgate.net

Recent research has also identified allosteric modulators that can enhance carvedilol's effects. Compound-6 (Cmpd-6) was found to be a positive allosteric modulator that is cooperative only with carvedilol at β1ARs, increasing its binding affinity and potentiating its β-arrestin-dependent signaling. nih.gov This highlights the complex and dynamic nature of the ligand-receptor interaction, which can be further modulated by other molecules.

Table 1: Findings from Molecular Dynamics Simulations of Carvedilol-Receptor Interactions

Subject of Simulation Key Findings Receptor(s) Studied References
Conformational State Carvedilol stabilizes a unique receptor conformation, distinct from fully active or inactive states. β2AR nih.gov
Biased Agonism Carvedilol acts as an inverse agonist for G-protein signaling but a weak agonist for β-arrestin pathways. β1AR, β2AR nih.govnih.gov
Phosphorylation The carvedilol-bound β2AR is a poor substrate for GRK-mediated phosphorylation, limiting β-arrestin recruitment. β2AR nih.govnih.gov
Binding Site Interactions Carvedilol establishes more contacts with extracellular residues compared to deep orthosteric pocket residues. β1AR biorxiv.orgresearchgate.net
Allosteric Modulation Cmpd-6 acts as a positive allosteric modulator, enhancing carvedilol's binding and β-arrestin signaling. β1AR, β2AR nih.gov

In Silico Toxicity Assessment of Derivatives and Impurities

In silico toxicology utilizes computational models to predict the potential toxicity of chemical compounds, offering a rapid, cost-effective, and animal-free alternative to traditional testing methods. immunocure.usmdpi.comeurekaselect.com These predictive tools are crucial in drug development for assessing the safety of active pharmaceutical ingredients (APIs), their derivatives, and any impurities that may arise during synthesis or storage. immunocure.usresearchgate.net

For carvedilol phosphate, in silico models have been employed to evaluate the risk associated with potential genotoxic impurities (GTIs). nih.gov Genotoxic impurities are of particular concern as they have the potential to damage DNA and cause mutations. immunocure.us A study focusing on a generic synthesis route for carvedilol identified five significant GTIs: epichlorohydrin, hydrazine, phenylhydrazine, 3-chloro-1,2-propanediol, and 1-(2-chloroethoxy)-2-methoxybenzene (B1598700). researchgate.netnih.gov The toxicity of these impurities was examined using in silico models, which compared their pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties with those of the carvedilol molecule itself to assess their potential risk. researchgate.netnih.gov

Regulatory frameworks, such as the ICH M7 guideline, advocate for the use of two complementary (Q)SAR (Quantitative Structure-Activity Relationship) prediction models—one expert rule-based and one statistically driven—to evaluate genotoxic potential. immunocure.us For carvedilol, computational toxicology software, including MC4PC and MDL-QSAR, has been used to predict carcinogenicity and mutagenicity. fda.gov While these models predicted that intact carvedilol might be positive in certain genotoxicity assays (hgprt and mouse micronucleus), empirical in vitro and in vivo testing showed unequivocally negative results. fda.gov This underscores that in silico predictions serve as a valuable screening tool but may require experimental verification.

The toxicity of carvedilol derivatives has also been explored using computational methods. In one study, a series of 18 carvedilol analogues were synthesized and evaluated for otoprotective effects. researchgate.netnih.govacs.org While some derivatives showed promise, they also exhibited toxicity at higher concentrations in cochlear cultures. researchgate.netnih.govacs.org Another study investigated newly synthesized isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives, which are structurally related to carvedilol. nih.gov The toxicity of these compounds was assessed against human fibroblasts and erythrocytes, revealing that some derivatives were significantly more toxic than others. nih.gov For example, a derivative functionalized with fluorine in position 2 was found to be the least toxic in the series. nih.gov These studies demonstrate the utility of in silico and related in vitro assessments in guiding the design of new derivatives with improved safety profiles.

Table 2: In Silico and In Vitro Toxicity Findings for Carvedilol Impurities and Derivatives

Compound Type Specific Compounds/Analogs Studied Toxicity Assessment Findings References
Genotoxic Impurities (GTIs) Epichlorohydrin, Hydrazine, Phenylhydrazine, 3-chloro-1,2-propanediol, 1-(2-chloroethoxy)-2-methoxybenzene In silico models used to compare ADMET properties and assess the risk associated with these potential impurities in this compound API. researchgate.netnih.gov
Carvedilol API Carvedilol In silico models (MC4PC, MDL-QSAR) predicted potential for genotoxicity, but this was not confirmed by subsequent in vitro and in vivo assays. fda.gov
Otoprotective Derivatives 18 carvedilol analogues (e.g., compound 13) Derivatives showed greater protection than carvedilol in some models but were toxic at higher concentrations (≥ 30 μM) in cochlear cultures. researchgate.netnih.govacs.org
Fluorinated Derivatives Isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives Toxicity varied based on fluorine position; derivative with fluorine at position 2 was least toxic. All tested compounds were more toxic to human fibroblasts than erythrocytes. nih.gov

Future Directions and Emerging Research Avenues for Carvedilol Phosphate

Exploration of Novel Molecular Targets Beyond Adrenergic Receptors

While the primary mechanism of carvedilol (B1668590) involves the blockade of β- and α1-adrenergic receptors, recent research has begun to identify additional molecular targets that may contribute to its therapeutic effects. nih.govpugetsound.edu These investigations are crucial for uncovering the full spectrum of carvedilol's activity and for identifying potential new therapeutic applications.

One area of exploration is carvedilol's interaction with calcium channels. nih.gov Preclinical studies suggest that carvedilol may possess calcium channel blocking activity, which could contribute to its vasodilatory effects. nih.gov Further research is focused on elucidating the specific subtypes of calcium channels affected and the molecular determinants of this interaction.

Another emerging target is the enzyme aldehyde dehydrogenase (ALDH). A study investigating the repurposing of carvedilol for non-small cell lung cancer found that it could modulate ALDH activity. mdpi.com Specifically, carvedilol was shown to reduce ALDH expression and activity in cancer cell lines, suggesting a potential adrenoceptor-independent pathway for its anticancer effects. mdpi.com

Additionally, carvedilol has been shown to inhibit store overload-induced Ca2+ release (SOICR) by directly affecting Ryanodine receptors, a mechanism that may contribute to its antiarrhythmic properties. clinicaltrials.gov The antioxidant properties of carvedilol also suggest interactions with pathways involved in oxidative stress, which are implicated in various disease processes. nih.govnih.govfrontiersin.org

These findings highlight a paradigm shift in our understanding of carvedilol, moving from a singular focus on adrenergic blockade to a more comprehensive view of its interactions with multiple cellular targets.

Table 1: Investigated Non-Adrenergic Molecular Targets of Carvedilol

Molecular Target Investigated Effect in Preclinical Models Potential Implication
Calcium Channels Potential blockade leading to vasodilation. nih.gov Contribution to antihypertensive effects.
Aldehyde Dehydrogenase (ALDH) Reduction of expression and activity in cancer cell lines. mdpi.com Novel anticancer mechanisms.
Ryanodine Receptors Inhibition of store overload-induced Ca2+ release (SOICR). clinicaltrials.gov Antiarrhythmic effects.
Reactive Oxygen Species (ROS) Dose-dependent antioxidant properties. nih.govfrontiersin.org Cardioprotection and mitigation of oxidative stress-related pathologies. nih.gov

Advanced Computational Modeling for Drug Design and Interaction Prediction

Advanced computational modeling has become an indispensable tool in modern drug discovery and development, offering insights into drug-receptor interactions at the molecular level. For carvedilol, these in silico approaches are being used to predict its binding affinities, understand its mechanism of action, and design novel derivatives with improved properties.

Molecular docking and molecular dynamics (MD) simulations are key techniques in this field. nih.govmdpi.com For instance, computational studies have been employed to investigate the interaction of carvedilol with its primary adrenergic targets, providing a detailed picture of the binding pocket and the key residues involved. researchgate.net These models can also be used to predict how mutations in the receptor might affect drug binding and efficacy.

Furthermore, computational methods are being used to explore the potential for repurposing carvedilol for other diseases. nih.gov A recent study utilized molecular docking and MD simulations to investigate carvedilol and its metabolites as potential inhibitors of SARS-CoV-2 proteins, highlighting the versatility of these computational approaches. nih.gov

Density Functional Theory (DFT) is another powerful computational method being applied to carvedilol research, particularly in the design of novel drug delivery systems. tandfonline.com By calculating parameters such as adsorption energies and HOMO-LUMO energy gaps, researchers can predict the suitability of different nanomaterials as carriers for carvedilol. researchgate.nettandfonline.com

Table 2: Applications of Computational Modeling in Carvedilol Research

Computational Method Application Research Focus
Molecular Docking Predicting the binding orientation and affinity of carvedilol to its molecular targets. nih.gov Drug-receptor interaction analysis, virtual screening for new targets.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the carvedilol-receptor complex over time. nih.gov Understanding the stability of binding and conformational changes in the receptor.
Density Functional Theory (DFT) Calculating the electronic structure and properties of carvedilol and its complexes. tandfonline.com Design and optimization of drug delivery systems, prediction of reactivity.

Integration of Multi-Omics Data in Mechanistic Research

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our ability to study complex biological systems. nih.govmdpi.com The integration of these multi-omics datasets offers a powerful approach to unraveling the intricate mechanisms of drug action, and this is a promising future direction for carvedilol research. nih.govmdpi.com

By combining different omics layers, researchers can move beyond a single-target view of drug action and gain a more holistic understanding of how carvedilol affects cellular networks. mdpi.comresearchgate.netresearchgate.net For example, transcriptomic analysis could reveal changes in gene expression in response to carvedilol treatment, while proteomics could identify alterations in protein levels and post-translational modifications. Metabolomics could then provide insights into the downstream effects on cellular metabolism. mdpi.com

This integrated approach is particularly relevant for understanding the pleiotropic effects of carvedilol, such as its impact on cardiac and vascular remodeling. nih.gov By correlating multi-omics data with phenotypic outcomes in preclinical models, it may be possible to identify novel biomarkers of drug response and to elucidate the molecular pathways underlying carvedilol's therapeutic benefits. mdpi.com

Quantitative Systems Pharmacology (QSP) models provide a framework for integrating diverse omics data sources and translating molecular data into clinical outcomes. nih.gov The development of QSP models for carvedilol, informed by multi-omics data, could lead to more predictive and personalized therapeutic strategies in the future.

Novel Delivery Systems for Targeted Research Applications in Preclinical Models

The development of novel drug delivery systems (NDDS) is a rapidly advancing field that holds significant promise for improving the therapeutic index of existing drugs. pharmaron.comnih.gov For carvedilol, the design of targeted delivery systems is an active area of research, with the goal of enhancing its efficacy and minimizing potential off-target effects in preclinical studies. pharmaron.com

Nanoparticle-based delivery systems, such as liposomes, micelles, and polymeric nanoparticles, offer several advantages, including improved solubility, sustained release, and the potential for targeted delivery to specific tissues or cell types. nih.gov For example, encapsulating carvedilol in nanoparticles could enhance its accumulation in cardiac tissue, thereby maximizing its cardioprotective effects while reducing systemic exposure.

Computational modeling is playing a key role in the design of these novel delivery systems. tandfonline.com As mentioned previously, DFT studies have been used to evaluate the potential of phosphorene as a nanocarrier for carvedilol, predicting favorable adsorption and release properties. tandfonline.com

In preclinical models, these novel delivery systems can be used to investigate the specific contribution of carvedilol's action at different sites. researchgate.net For example, a delivery system that targets carvedilol to the heart would allow researchers to dissect its direct cardiac effects from its systemic vascular effects. This level of precision is crucial for advancing our fundamental understanding of carvedilol's pharmacology.

Investigating Carvedilol Phosphate (B84403) in Emerging Disease Models (excluding human clinical trials)

Beyond its established cardiovascular indications, preclinical research is exploring the therapeutic potential of carvedilol in a range of other disease models. This "drug repurposing" approach is a cost-effective strategy for identifying new applications for existing drugs. mdpi.com

One of the most promising areas of investigation is oncology. As previously noted, carvedilol has shown anticancer activity in preclinical models of non-small cell lung cancer. mdpi.com Its ability to modulate ALDH activity suggests a novel mechanism that could be exploited for cancer therapy. mdpi.com

Fibrotic diseases are another area of active research. Studies have investigated the anti-fibrotic effects of carvedilol in preclinical models of lung fibrosis. nih.govfrontiersin.org The proposed mechanisms include its antioxidant properties and its ability to modulate pro-fibrotic gene expression. nih.govfrontiersin.org

In the context of myocardial ischemia, preclinical models have demonstrated that carvedilol can produce marked reductions in infarct size, with a greater degree of cardioprotection than that observed with beta-blockers alone. nih.gov This suggests that the additional activities of carvedilol, such as its antioxidant and potential calcium channel blocking effects, may provide enhanced benefit in this setting. nih.gov

These preclinical studies are essential for generating the proof-of-concept data needed to support further investigation into the use of carvedilol for these emerging indications.

Table 3: Preclinical Disease Models Investigating Carvedilol

Disease Model Key Findings Potential Mechanism of Action
Non-Small Cell Lung Cancer Reduced cell survival. mdpi.com Modulation of Aldehyde Dehydrogenase (ALDH) activity. mdpi.com
Lung Fibrosis Impaired pro-fibrotic gene expression. nih.govfrontiersin.org Antioxidant effects. nih.govfrontiersin.org
Myocardial Infarction Marked reduction in infarct size. nih.gov Combination of beta-blockade, vasodilation, and antioxidant properties. nih.gov

Q & A

Q. How should in vitro dissolution studies for Carvedilol Phosphate formulations be designed to comply with pharmacopeial standards?

Dissolution testing should follow USP rotating paddle method (Apparatus 2) with 900 mL of pH 7.4 phosphate buffer at 37 ± 0.5°C and 50 rpm stirring. Samples are collected at predefined intervals (e.g., 15, 30, 60, 120 min) and analyzed via spectrophotometry at 243 nm to quantify drug release. Sink conditions must be maintained by replenishing withdrawn volumes with fresh buffer. Statistical analysis (mean ± SD) using tools like Excel ensures reproducibility .

Q. What are the solubility characteristics of this compound in different solvents, and how do they inform formulation design?

this compound exhibits:

  • High solubility: Chloroform, methanol
  • Moderate solubility: PBS (pH 7.4)
  • Low solubility: 0.1N HCl, distilled water
  • Melting point: 113.2 ± 3.1°C (purity indicator) These properties guide solvent selection for solid dispersions and predict bioavailability challenges in aqueous environments .

Q. What USP standards apply to this compound tablet formulations?

USP requires:

  • Identity verification via HPLC retention time matching.
  • Drug content between 90–110% of labeled amount.
  • Storage in light-resistant, moisture-proof containers at controlled room temperature. Dissolution profiles must align with USP benchmarks for extended-release formulations .

Q. How is this compound quantified in solid dispersions using spectrophotometry?

Prepare a stock solution (12.5 mg in 100 mL pH 7.4 buffer), dilute 1:10, and measure absorbance at 243 nm. Compare against a calibration curve (linear range: 2–20 µg/mL). This method ensures accuracy for drug content analysis in formulations like melt granulation .

Advanced Research Questions

Q. How can drug-excipient interactions in this compound solid dispersions be analyzed?

Use FTIR spectroscopy to identify functional groups (e.g., –OH, –NH, aromatic C=C). Key peaks for this compound:

  • 3416 cm⁻¹ (O–H/N–H stretch)
  • 1504 cm⁻¹ (aromatic C=C)
  • 1253 cm⁻¹ (C–N stretch) Absence of new peaks confirms no chemical interactions, while reduced intensity suggests physical encapsulation by polymers like poloxamer .

Q. What formulation strategies improve bioavailability given this compound’s narrow absorption window?

Gastro-retentive systems (e.g., floating tablets) using gas-generating agents (NaHCO₃) and polymers (HPMC K100M, Carbopol) prolong gastric residence. Optimized formulations achieve:

  • Floating lag time: <5 min
  • Sustained release: >12 hours
  • Drug release >90% in PBS (pH 6.8) This enhances absorption in the upper GI tract .

Q. How do sustained-release polymers impact this compound’s release kinetics?

Polymers like HPMC K4M and Polyox WSR modulate release via matrix erosion:

PolymerRelease MechanismT₈₀ (h)
HPMC K100MDiffusion-controlled8–10
CarbopolpH-dependent swelling6–8
Polyox WSRErosion-dominated10–12
Drug release follows Higuchi kinetics (R² > 0.98) in optimized formulations .

Q. How can population pharmacokinetic (PK) modeling optimize this compound dosing?

Use HPLC-validated methods to quantify plasma concentrations. Apply nonlinear mixed-effects modeling (e.g., NONMEM) to account for covariates (weight, CYP2D6 polymorphisms). Key parameters:

  • Bioavailability: 25–35% (immediate-release)
  • Tₘₐₓ: 1–2 h (IR) vs. 5 h (extended-release)
  • Half-life: 7–10 h Bayesian forecasting personalizes dosing in heart failure cohorts .

Q. How are structural disorders in this compound crystals resolved using advanced analytical techniques?

Single-crystal X-ray diffraction and solid-state NMR (¹³C, ³¹P) differentiate enantiomers. Key findings:

  • Racemic mixtures show disorder near chiral centers.
  • (R)-enantiomer crystallizes isomorphously with racemate.
  • Thermal analysis (DSC) confirms phase purity (melting endotherm: 113°C) .

Q. How do in vitro dissolution profiles correlate with clinical outcomes in this compound therapy?

Dissolution >85% within 2 h (pH 7.4) predicts bioavailability (~24% IR vs. 85% ER). Clinical trials show:

  • 65% mortality risk reduction in heart failure (P < 0.001).
  • ER formulations lower systolic BP by 10–15 mmHg (P < 0.05 vs. placebo).
    Consistency between in vitro release and in vivo absorption validates biowaiver protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carvedilol Phosphate
Reactant of Route 2
Carvedilol Phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.